molecular formula C9H12ClNO2 B093360 Methyl 3-(aminomethyl)benzoate Hydrochloride CAS No. 17841-68-8

Methyl 3-(aminomethyl)benzoate Hydrochloride

Cat. No.: B093360
CAS No.: 17841-68-8
M. Wt: 201.65 g/mol
InChI Key: UOWRPTFJISFGPI-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)benzoate Hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(aminomethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWRPTFJISFGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383447
Record name Methyl 3-(aminomethyl)benzoate Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17841-68-8
Record name Methyl 3-(aminomethyl)benzoate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminomethylbenzoic acid methyl ester hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties and Synthetic Utility of Methyl 3-(aminomethyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile bifunctional organic compound that serves as a valuable building block in pharmaceutical and chemical research. Its structure, featuring both a primary amine and a methyl ester, allows for its strategic incorporation into a wide array of more complex molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it a convenient reagent for various synthetic applications, including the development of novel therapeutic agents.[1] This guide provides an in-depth overview of the core physical properties of this compound, details on standard experimental methodologies for their determination, and a representative synthetic workflow for its application in amide bond formation.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of its key physical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₁₂ClNO₂[1][2][3]
Molecular Weight 201.65 g/mol [2][3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 180-186 °C[1]
Boiling Point Data not readily available
Solubility The hydrochloride salt form enhances solubility, particularly in aqueous media. Specific quantitative data (e.g., g/100 mL) in common solvents like water, methanol, and ethanol are not readily available in the reviewed literature.[1]
Purity Typically ≥95% or ≥97% (assay dependent)[1][4]
Storage Conditions Store at 2-8°C under an inert atmosphere.[4]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental protocols for measuring key physical characteristics of solid compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity substance. The capillary method is a standard and widely used technique.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

  • Packing the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will enter the tube.

  • Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The packed sample should be approximately 2-3 mm in height.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (180-186°C).

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • Purity Assessment: A narrow melting range (e.g., 0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Amide Bond Formation: A Representative Synthetic Workflow

This compound is an ideal starting material for the synthesis of a wide range of amide-containing molecules, which are prevalent in pharmaceuticals. The following protocol describes a general procedure for the coupling of the primary amine group with a carboxylic acid using a standard coupling agent.

Objective: To synthesize an N-acylated derivative of this compound via amide bond formation.

Reagents and Solvents:

  • This compound

  • A carboxylic acid of choice (R-COOH)

  • A peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in the chosen anhydrous solvent.

  • Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2.5 equivalents) to the stirred solution to neutralize the hydrochloride salt and the carboxylic acid.

  • Activation and Coupling: Add the coupling reagent(s) (e.g., HATU, 1.1 equivalents, or a combination of EDC and HOBt, 1.2 equivalents each).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

Logical Workflow for Amide Synthesis

The following diagram illustrates the logical steps involved in a typical amide coupling reaction utilizing this compound as a key reagent.

Amide_Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction & Purification cluster_product Final Product & Analysis MABH Methyl 3-(aminomethyl)benzoate HCl Reaction Amide Coupling Reaction MABH->Reaction RCOOH Carboxylic Acid (R-COOH) RCOOH->Reaction Base Non-nucleophilic Base (e.g., DIPEA) Base->Reaction CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct N-Acylated Product Purification->FinalProduct Analysis Characterization (NMR, MS) FinalProduct->Analysis

Caption: A logical workflow for the synthesis of an N-acylated product using Methyl 3-(aminomethyl)benzoate HCl.

References

An In-depth Technical Guide to the Chemical Structure and Analysis of Methyl 3-(aminomethyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Methyl 3-(aminomethyl)benzoate hydrochloride. This compound is a valuable building block in pharmaceutical and chemical research, often serving as a key intermediate in the synthesis of novel therapeutic agents, including analgesics and anti-inflammatory drugs. Its hydrochloride salt form enhances both solubility and stability, making it suitable for a variety of applications in drug formulation and organic synthesis.

Chemical Structure and Identification

This compound is a benzoate ester characterized by a methyl ester group and an aminomethyl group at the meta-position of the benzene ring. The amino group is protonated in its hydrochloride salt form.

Chemical Structure:

Figure 1: Chemical structure of this compound

Chemical Identifiers:

  • IUPAC Name: methyl 3-(aminomethyl)benzoate;hydrochloride[1]

  • CAS Number: 17841-68-8[2]

  • Molecular Formula: C₉H₁₂ClNO₂[1][2]

  • SMILES: COC(=O)C1=CC=CC(=C1)CN.Cl[1]

  • InChI Key: UOWRPTFJISFGPI-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Weight 201.65 g/mol [1][2]
Appearance White powder
Melting Point 177-186 °C
Purity ≥ 95%[3]
Storage Conditions Inert atmosphere, 2-8°C[3]

Spectroscopic and Chromatographic Analysis

Disclaimer: As of the last search, publicly accessible, detailed experimental spectra for this compound were not available. The following analyses are predictive, based on the compound's structure and known spectral data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this molecule. The expected chemical shifts for ¹H and ¹³C NMR are detailed below.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.40br s3H-NH₃⁺
~8.10s1HAr-H
~8.00d1HAr-H
~7.85d1HAr-H
~7.65t1HAr-H
~4.15s2H-CH₂-
~3.90s3H-OCH₃

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165.5C=O (ester)
~138.0Ar-C
~133.0Ar-C
~131.5Ar-C
~130.0Ar-C
~129.5Ar-C
~129.0Ar-C
~52.5-OCH₃
~42.0-CH₂-
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Spectral Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800Strong, broadN-H stretch (ammonium), C-H stretch (aromatic and aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~1600Medium, broadN-H bend (ammonium)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The free base (Methyl 3-(aminomethyl)benzoate) would be observed.

Predicted Mass Spectrometry Data (Electron Ionization, EI):

m/zPredicted Assignment
165[M]⁺ (molecular ion of the free base)
134[M - OCH₃]⁺
106[M - COOCH₃]⁺

Experimental Protocols

The following are detailed protocols for the key analytical techniques.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width from -2 to 12 ppm.

    • Use a 30-45° pulse angle.

    • Set a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width from 0 to 200 ppm.

    • Use a 30° pulse angle.

    • Set a relaxation delay of 5 seconds.

    • Acquire 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by grinding approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent disk using a hydraulic press.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder and record the sample spectrum from 4000 to 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL for Electrospray Ionization (ESI) or use a direct insertion probe for Electron Impact (EI).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (ESI or EI).

  • Acquisition:

    • ESI-MS: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion of the free base (e.g., 50-300 m/z).

    • EI-MS: Introduce the sample via a direct insertion probe. Acquire the mass spectrum over a similar mass range.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the free base. Analyze the fragmentation pattern to gain further structural information.

Analytical Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for the complete analytical characterization of this compound and the logical relationship between its structural features and expected analytical signals.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Structural Elucidation cluster_2 Purity & Quantification cluster_3 Final Report Sample Sample Receipt PhysChem Physicochemical Properties Sample->PhysChem Appearance, Melting Point NMR NMR Spectroscopy (1H, 13C) PhysChem->NMR FTIR FTIR Spectroscopy NMR->FTIR Report Certificate of Analysis NMR->Report MS Mass Spectrometry FTIR->MS FTIR->Report HPLC HPLC Analysis MS->HPLC MS->Report HPLC->Report

A typical analytical workflow for compound characterization.

Structure_Property_Relationship cluster_structure Chemical Structure cluster_groups Key Functional Groups cluster_signals Expected Analytical Signals Structure Methyl 3-(aminomethyl) benzoate HCl Aromatic Aromatic Ring Structure->Aromatic Ester Methyl Ester (-COOCH3) Structure->Ester Amine Aminomethyl (-CH2NH3+) Structure->Amine Aromatic_NMR 1H NMR: 7.6-8.1 ppm 13C NMR: 129-138 ppm Aromatic->Aromatic_NMR Ester_Signals 1H NMR: ~3.9 ppm 13C NMR: ~52.5, ~165.5 ppm FTIR: ~1720, ~1250 cm-1 Ester->Ester_Signals Amine_Signals 1H NMR: ~4.15, ~8.4 ppm 13C NMR: ~42.0 ppm FTIR: 3100-2800, ~1600 cm-1 Amine->Amine_Signals

Logical relationship between structure and analytical signals.

References

An In-depth Technical Guide to Methyl 3-(aminomethyl)benzoate hydrochloride (CAS No. 17841-68-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(aminomethyl)benzoate hydrochloride, with the CAS number 17841-68-8, is a versatile bifunctional molecule widely utilized as a key building block in the landscape of pharmaceutical and chemical research. Its structure, featuring a primary amine and a methyl ester attached to a benzene ring, makes it an attractive starting material for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its applications in the development of novel therapeutic agents and other functional materials.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 17841-68-8[1][2]
IUPAC Name methyl 3-(aminomethyl)benzoate;hydrochloride[2]
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1]
Appearance White to off-white powder/solid[1]
Melting Point 177-179 °C[1]
Solubility Information not available
pKa Information not available
LogP Information not available
SMILES COC(=O)c1cccc(CN)c1.Cl
InChI InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H[1]

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques. While specific spectra are proprietary to various suppliers, representative data can be found in databases such as ChemicalBook. The expected spectral characteristics are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons, the benzylic protons (CH₂), the methyl protons of the ester group, and the ammonium protons.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, the ester carbonyl carbon, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine salt), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₉H₁₁NO₂) and fragmentation patterns consistent with the structure.

Synthesis

This compound is typically synthesized from 3-(aminomethyl)benzoic acid through Fischer esterification. This reaction involves treating the starting amino acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or thionyl chloride. The acid serves both as a catalyst for the esterification and to form the hydrochloride salt of the amine.

A general synthetic workflow is depicted below:

G General Synthetic Workflow for this compound start 3-(Aminomethyl)benzoic acid reagents Methanol (Solvent and Reagent) Strong Acid Catalyst (e.g., HCl, SOCl₂) start->reagents Fischer Esterification product This compound reagents->product

Caption: General synthesis of this compound.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. Its bifunctional nature allows for a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry.

Intermediate in the Synthesis of Bioactive Compounds

This compound serves as a starting material for the synthesis of a range of pharmaceutical agents, particularly in the areas of analgesics and anti-inflammatory drugs.[1] The primary amine can be readily acylated, alkylated, or used in reductive amination reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for desired pharmacological properties.

Use in Biochemical Research

Derivatives of this compound are utilized in biochemical research, particularly in studies related to enzyme inhibition and receptor binding.[1] The structural motif can be incorporated into larger molecules designed to interact with specific biological targets.

Experimental Protocols

While specific experimental protocols for the use of this compound are often proprietary or found within specific patents and publications, a general procedure for a common follow-up reaction, such as N-acylation, is provided below. This protocol is illustrative and would require optimization for specific substrates.

General Protocol for N-Acylation:

  • Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride and free the primary amine. Stir the mixture at room temperature for 10-15 minutes.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) to the reaction mixture, typically at 0 °C to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

G Experimental Workflow for N-Acylation start Dissolve Methyl 3-(aminomethyl)benzoate HCl in aprotic solvent add_base Add non-nucleophilic base (e.g., TEA) start->add_base add_acyl Add acylating agent (e.g., acid chloride) at 0°C add_base->add_acyl react Stir at room temperature and monitor reaction add_acyl->react workup Quench and extract product react->workup purify Purify by chromatography or recrystallization workup->purify

Caption: General workflow for the N-acylation of the title compound.

Safety Information

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

This compound (CAS No. 17841-68-8) is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its readily available functional groups provide a convenient entry point for the synthesis of a wide array of complex molecules with potential therapeutic applications. While detailed biological activity data for the compound itself is limited, its utility as a synthetic intermediate is well-established, making it a key compound for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(aminomethyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 3-(aminomethyl)benzoate hydrochloride, a key intermediate in the development of various pharmaceutical agents.[1] The methodologies presented are collated from scientific literature and patent filings, offering a detailed resource for chemical synthesis and process development.

Chemical Compound Overview

PropertyValue
Compound Name This compound
CAS Number 17841-68-8
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
Appearance White to off-white crystalline solid
Melting Point 178-182 °C
Solubility Soluble in water and methanol

Synthesis Pathways

Three primary synthetic routes to this compound have been identified, starting from m-toluic acid, methyl m-toluate, or 3-(aminomethyl)benzoic acid. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Pathway A: From m-Toluic Acid via Nitrile Intermediate

This industrial-scale synthesis proceeds through the formation of a key cyanomethyl intermediate, which is subsequently reduced to the desired aminomethyl group.

Pathway_A A m-Toluic Acid B m-Toluoyl Chloride A->B SOCl₂ C Methyl m-toluate B->C Methanol D Methyl 3-(chloromethyl)benzoate C->D Chlorination E Methyl 3-(cyanomethyl)benzoate D->E NaCN F Methyl 3-(aminomethyl)benzoate E->F Reduction (e.g., Raney Ni, H₂) G Methyl 3-(aminomethyl)benzoate HCl F->G HCl

Pathway A: Synthesis from m-Toluic Acid.

Experimental Protocols:

  • Step 1-4: Synthesis of Methyl 3-(cyanomethyl)benzoate from m-Toluic Acid [2]

    • A multi-step process detailed in patent CN105130846A describes the conversion of m-toluic acid to methyl 3-(cyanomethyl)benzoate. This involves:

      • Acylation: Reaction of m-toluic acid with thionyl chloride to form m-toluoyl chloride.

      • Esterification: Subsequent reaction with methanol to yield methyl m-toluate.

      • Chlorination: Radical chlorination of the methyl group to give methyl 3-(chloromethyl)benzoate.

      • Cyanation: Nucleophilic substitution with sodium cyanide to afford methyl 3-(cyanomethyl)benzoate.

    • The patent reports an overall yield of over 80% for this four-step sequence.

  • Step 5: Reduction of Methyl 3-(cyanomethyl)benzoate

    • The reduction of the nitrile to the primary amine is a critical step. A general method for this transformation involves catalytic hydrogenation.

    • Catalyst Preparation (W-6 Raney Nickel): A highly active Raney nickel catalyst can be prepared by reacting a nickel-aluminum alloy with a concentrated sodium hydroxide solution.[3] The catalyst is then washed extensively with water and ethanol to remove residual alkali.[3]

    • Hydrogenation: The nitrile is dissolved in a suitable solvent, such as ethanol, and subjected to hydrogenation in the presence of the Raney nickel catalyst. This can be carried out under a hydrogen atmosphere at pressures ranging from atmospheric to high pressure, depending on the desired reaction rate.[3]

  • Step 6: Hydrochloride Salt Formation

    • The resulting methyl 3-(aminomethyl)benzoate is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

    • A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl) is added dropwise with stirring.

    • The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with fresh solvent, and dried.

Quantitative Data Summary (Pathway A):

StepProductReagentsConditionsYield
1-4Methyl 3-(cyanomethyl)benzoatem-Toluic acid, SOCl₂, Methanol, Cl₂, NaCNMulti-step industrial process>80% (overall)
5Methyl 3-(aminomethyl)benzoateMethyl 3-(cyanomethyl)benzoate, Raney Ni, H₂Catalytic HydrogenationNot specified
6Methyl 3-(aminomethyl)benzoate HClMethyl 3-(aminomethyl)benzoate, HClAcid-base reactionTypically quantitative
Pathway B: From Methyl m-Toluate via Halogenated Intermediate

This pathway begins with the ester, methyl m-toluate, and proceeds through a brominated intermediate, which is then converted to the amine.

Pathway_B A Methyl m-toluate B Methyl 3-(bromomethyl)benzoate A->B NBS, Initiator C1 N-Phthalimidomethyl intermediate B->C1 Potassium Phthalimide (Gabriel Synthesis) C2 Methyl 3-(azidomethyl)benzoate B->C2 NaN₃ D Methyl 3-(aminomethyl)benzoate C1->D Hydrazine C2->D Reduction (e.g., H₂, Pd/C) E Methyl 3-(aminomethyl)benzoate HCl D->E HCl

Pathway B: Synthesis from Methyl m-Toluate.

Experimental Protocols:

  • Step 1: Bromination of Methyl m-Toluate

    • Methyl m-toluate is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride under reflux.

  • Step 2a: Gabriel Synthesis

    • Methyl 3-(bromomethyl)benzoate is reacted with potassium phthalimide in a polar aprotic solvent like DMF.

    • The resulting N-substituted phthalimide is then cleaved, typically by treatment with hydrazine hydrate in a solvent such as ethanol, to liberate the primary amine.

  • Step 2b: Azide Reduction Route

    • Methyl 3-(bromomethyl)benzoate is treated with sodium azide in a solvent like DMF or acetone to form methyl 3-(azidomethyl)benzoate.

    • The azide is then reduced to the primary amine. A common method for this is catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst.

  • Step 3: Hydrochloride Salt Formation

    • The procedure is as described in Pathway A.

Quantitative Data Summary (Pathway B):

StepProductReagentsConditionsYield
1Methyl 3-(bromomethyl)benzoateMethyl m-toluate, NBS, InitiatorRadical BrominationNot specified
2aMethyl 3-(aminomethyl)benzoateMethyl 3-(bromomethyl)benzoate, Potassium Phthalimide, HydrazineGabriel SynthesisNot specified
2bMethyl 3-(aminomethyl)benzoateMethyl 3-(bromomethyl)benzoate, NaN₃, H₂/Pd-CAzide formation and reductionNot specified
3Methyl 3-(aminomethyl)benzoate HClMethyl 3-(aminomethyl)benzoate, HClAcid-base reactionTypically quantitative
Pathway C: Direct Esterification of 3-(aminomethyl)benzoic acid

This is potentially the most direct route, provided the starting material is readily available. A similar process for the 4-isomer has been reported.[4]

Pathway_C A 3-(Aminomethyl)benzoic acid B Methyl 3-(aminomethyl)benzoate HCl A->B Methanol, HCl (cat.)

Pathway C: Direct Esterification.

Experimental Protocol:

  • Fischer Esterification:

    • 3-(Aminomethyl)benzoic acid is suspended in an excess of methanol.

    • A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas, is introduced. Thionyl chloride can also be used, which reacts with methanol to generate HCl in situ.

    • The mixture is heated under reflux until the reaction is complete, as monitored by techniques like TLC or HPLC.

    • Upon cooling, the hydrochloride salt of the product often crystallizes directly from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure, and the product can be isolated.

Quantitative Data Summary (Pathway C):

StepProductReagentsConditionsYield
1Methyl 3-(aminomethyl)benzoate HCl3-(Aminomethyl)benzoic acid, Methanol, Acid catalystFischer Esterification>85% (for 4-isomer)[4]

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the equipment and safety infrastructure available. Pathway A, starting from m-toluic acid, is well-suited for large-scale industrial production. Pathway B offers flexibility with common laboratory reagents. Pathway C is the most direct but is contingent on the availability of 3-(aminomethyl)benzoic acid. For all pathways, the final hydrochloride salt formation is a straightforward and high-yielding step. Researchers and process chemists should evaluate these options based on their specific needs and constraints.

References

An In-depth Technical Guide on 3-(Methoxycarbonyl)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Characteristics and Physicochemical Properties

3-(Methoxycarbonyl)benzylamine hydrochloride, also known by its IUPAC name methyl 3-(aminomethyl)benzoate hydrochloride, is a key chemical intermediate with the CAS number 17841-68-8. This white crystalline powder is recognized for its role as a versatile building block in the synthesis of a variety of pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs.[1] Its hydrochloride salt form enhances its stability and solubility, making it highly suitable for use in diverse chemical reactions and formulations.[1]

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource(s)
Molecular Formula C₉H₁₂ClNO₂[2][3]
Molecular Weight 201.65 g/mol [2][3]
Melting Point 177-186 °C[4][5]
Appearance White to off-white crystalline powder[4]
CAS Number 17841-68-8[2]
IUPAC Name methyl 3-(aminomethyl)benzoate;hydrochloride[3]
Synonyms This compound, 3-Aminomethyl-benzoic acid methyl ester hydrochloride[3][4]

Spectroscopic Data

The structural confirmation of 3-(Methoxycarbonyl)benzylamine hydrochloride is established through various spectroscopic techniques. Below is a summary of available spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum of 3-(Methoxycarbonyl)benzylamine hydrochloride was obtained at 400 MHz in DMSO-d₆. The spectrum provides characteristic peaks corresponding to the protons in the molecule, confirming its structural integrity.[6]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not fully available in search results

Note: While a ¹H NMR spectrum is available, the detailed peak assignments are not fully provided in the available search results.

Synthesis and Experimental Protocols

3-(Methoxycarbonyl)benzylamine hydrochloride serves as a crucial starting material in multi-step organic syntheses. A plausible synthetic route to this compound involves the esterification of 3-(aminomethyl)benzoic acid. A similar procedure is documented for the synthesis of the related compound, methyl 3-aminobenzoate hydrochloride, which involves the reaction of m-aminobenzoic acid with thionyl chloride in methanol.[7]

A more direct, though not fully detailed, synthetic pathway can be inferred from its application in the synthesis of advanced pharmaceutical intermediates. For instance, it can be a precursor in the synthesis of certain anilinopiperidine analgesics.

Applications in Drug Development

The primary application of 3-(Methoxycarbonyl)benzylamine hydrochloride lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an amine and a methyl ester group, allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry.

Role in Analgesic Synthesis

This compound is implicated as a potential precursor in the synthesis of potent analgesics, including derivatives of fentanyl such as remifentanil.[1][8] The general synthetic strategy would involve the reaction of the primary amine of 3-(Methoxycarbonyl)benzylamine hydrochloride with a suitable piperidone derivative, followed by further chemical transformations to yield the final analgesic compound.

Below is a conceptual workflow for the potential utilization of 3-(Methoxycarbonyl)benzylamine hydrochloride in the synthesis of an anilinopiperidine analgesic scaffold.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product 3_MCB_HCl 3-(Methoxycarbonyl)benzylamine hydrochloride Reductive_Amination Reductive Amination 3_MCB_HCl->Reductive_Amination Amine Source Piperidone Substituted 4-Piperidone Piperidone->Reductive_Amination Carbonyl Source Acylation Acylation Reductive_Amination->Acylation Further_Mod Further Modifications Acylation->Further_Mod Analgesic Anilinopiperidine Analgesic Scaffold Further_Mod->Analgesic

Conceptual synthetic workflow for an anilinopiperidine analgesic.
Role in Anti-Inflammatory Drug Synthesis

The utility of 3-(Methoxycarbonyl)benzylamine hydrochloride also extends to the synthesis of novel anti-inflammatory agents.[4] The primary amine can be functionalized to introduce various pharmacophores known to interact with biological targets involved in inflammatory pathways.

Safety and Handling

3-(Methoxycarbonyl)benzylamine hydrochloride is classified as an irritant.[3] It is harmful if swallowed, in contact with skin, or inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. It should be stored in a well-ventilated area, away from incompatible materials.

References

A Technical Guide to the Research Applications of Methyl 3-(aminomethyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile bifunctional molecule increasingly recognized for its utility as a foundational scaffold in medicinal chemistry and materials science. Its unique structure, featuring a reactive primary amine and a methyl ester on a benzene ring, offers a valuable platform for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth overview of the current and potential research applications of this compound, with a particular focus on its role in the development of novel enzyme inhibitors for therapeutic intervention. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to empower researchers in leveraging this valuable chemical entity for their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable to a variety of reaction conditions.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 17841-68-8[1][2]
Molecular Formula C₉H₁₁NO₂·HCl[1]
Molecular Weight 201.65 g/mol [2][3]
Melting Point 180-186 °C[1]
Appearance White powder[1]
Purity ≥97%[1]
Solubility Soluble in water[1]
Storage 2-8°C, Inert atmosphere[4]

Core Research Applications

This compound serves as a critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its primary utility lies in its ability to participate in a wide range of chemical transformations, enabling the construction of libraries of compounds for biological screening.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The paramount application of this compound is in the field of medicinal chemistry, where it serves as a scaffold for the synthesis of novel therapeutic agents. Its structure is particularly suited for the development of enzyme inhibitors, analgesics, and anti-inflammatory drugs.[1]

A significant application of a closely related derivative, methyl 3-aminobenzoate, is in the development of dual inhibitors of malate dehydrogenase 1 (MDH1) and 2 (MDH2), which are promising targets for cancer therapy due to their role in cancer metabolism. Researchers have identified that dual inhibition of both isoforms can be an effective strategy to inhibit tumor growth.[5]

A lead compound, methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate , demonstrated potent dual inhibition of MDH1 and MDH2. This compound was shown to competitively inhibit both enzymes, leading to the inhibition of mitochondrial respiration and a reduction in hypoxia-induced HIF-1α accumulation.[5] In vivo studies using HCT116 xenograft models showed significant antitumor efficacy, highlighting the therapeutic potential of targeting MDH1 and MDH2.[5]

Quantitative Data: Biological Activity of an MDH1/2 Inhibitor Derivative

CompoundTargetIC₅₀ (μM)Inhibition TypeIn Vivo Efficacy (HCT116 Xenograft)
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoateMDH1/MDH2Potent (specific values not publicly detailed)CompetitiveSignificant antitumor activity
Analgesic and Anti-inflammatory Drug Development

This compound is frequently utilized as a starting material for the synthesis of novel analgesics and anti-inflammatory agents.[1] The aminomethyl group can be readily derivatized to introduce various pharmacophores, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid to modulate solubility and pharmacokinetic properties.

Agrochemical Synthesis

Beyond pharmaceuticals, this compound is also a valuable intermediate in the development of new agrochemicals. Its structural motifs can be incorporated into molecules designed to have pesticidal or herbicidal activity.

Materials Science

The bifunctional nature of this compound also lends itself to applications in materials science, where it can be used in the synthesis of specialty polymers and functional coatings.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a bioactive derivative using a compound structurally similar to this compound, based on the synthesis of the dual MDH1/2 inhibitor.

Synthesis of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate

This synthesis involves the acylation of the amino group of methyl 3-aminobenzoate with a substituted propanoic acid.

Materials:

  • Methyl 3-aminobenzoate

  • 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanoic acid (1.2 eq) in DMF, add EDCI (1.5 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 3-aminobenzoate (1.0 eq) in DMF to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a derivative from this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Methyl 3-(aminomethyl)benzoate hydrochloride C Coupling Reaction (e.g., Amide bond formation) A->C B Acylating/Alkylating/Sulfonylating Agent (R-X) B->C D Aqueous Workup (Extraction, Washes) C->D Reaction Quenching E Chromatography D->E Crude Product F Derivative of Methyl 3-(aminomethyl)benzoate E->F Purified Product

Caption: Generalized synthetic workflow for derivatization.

Proposed Signaling Pathway Inhibition

This diagram illustrates the proposed mechanism of action for the dual MDH1/2 inhibitor, which impacts cancer cell metabolism.

G cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mito Mitochondrion MDH1 MDH1 NADH_cyt NADH MDH1->NADH_cyt Reduces OAA_cyt Oxaloacetate MDH1->OAA_cyt NAD_cyt NAD+ NAD_cyt->MDH1 Malate_cyt Malate Malate_cyt->MDH1 MDH2 MDH2 NADH_mito NADH MDH2->NADH_mito Reduces OAA_mito Oxaloacetate MDH2->OAA_mito NAD_mito NAD+ NAD_mito->MDH2 Resp Mitochondrial Respiration NADH_mito->Resp Malate_mito Malate Malate_mito->MDH2 HIF HIF-1α Accumulation Resp->HIF Inhibits Hypoxia-induced Growth Tumor Growth HIF->Growth Promotes Inhibitor Dual MDH1/2 Inhibitor (e.g., Derivative of Methyl 3-aminobenzoate) Inhibitor->MDH1 Inhibitor->MDH2

Caption: Inhibition of MDH1/2 disrupts cancer metabolism.

Conclusion

This compound is a chemical intermediate with significant potential in various research and development sectors. Its utility as a versatile building block, particularly in the synthesis of novel enzyme inhibitors, positions it as a valuable tool for drug discovery. The case study of the dual MDH1/2 inhibitor demonstrates the power of leveraging this scaffold to create potent and selective therapeutic agents. As research into complex diseases continues to evolve, the demand for such adaptable and functionalized molecules is expected to grow, further solidifying the importance of this compound in the scientific community.

References

An In-depth Technical Guide to the Solubility of Methyl 3-(aminomethyl)benzoate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-(aminomethyl)benzoate hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility principles, a generalized experimental protocol for determining solubility, and a logical workflow for this experimental process.

Introduction

This compound is a versatile building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other specialty chemicals.[1] Its hydrochloride salt form is intended to enhance both stability and solubility, particularly in aqueous solutions, a crucial factor in many synthetic and formulation processes.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development.

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe ionic nature of the hydrochloride salt and the presence of polar functional groups (ester and aminomethyl) allow for strong dipole-dipole interactions and hydrogen bonding with polar protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Likely SolubleThe high polarity of these solvents can effectively solvate the ionic salt, although the absence of acidic protons may result in slightly lower solubility compared to protic solvents.
Moderately Polar Acetone, Ethyl AcetateSparingly Soluble to InsolubleThese solvents have a lower dielectric constant and reduced ability to solvate the charged species of the salt, leading to lower solubility.
Nonpolar Hexane, Toluene, Diethyl EtherInsolubleThe nonpolar nature of these solvents prevents effective interaction with the polar and ionic this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The amount should be more than what is expected to dissolve.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC with UV detection or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the determined concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or g/L.

Experimental Workflow

The logical progression of the solubility determination process is illustrated in the following workflow diagram.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calculation Calculation start Start: Define Solvent and Temperature weigh_solid Weigh Excess Solid start->weigh_solid add_solvent Add Known Volume of Solvent weigh_solid->add_solvent equilibrate Equilibrate at Constant Temperature add_solvent->equilibrate collect_supernatant Collect Supernatant equilibrate->collect_supernatant filter_sample Filter Sample collect_supernatant->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample analyze_sample Analyze via HPLC/UV-Vis dilute_sample->analyze_sample determine_conc Determine Concentration from Calibration Curve analyze_sample->determine_conc calculate_solubility Calculate Final Solubility determine_conc->calculate_solubility end_point End: Solubility Value calculate_solubility->end_point

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its chemical nature as a polar, ionic salt provides a solid basis for qualitative predictions. For precise quantitative measurements, the detailed experimental protocol and workflow provided in this guide offer a robust framework for researchers and scientists in the field of drug development and chemical synthesis. The successful application of this compound in various research and development endeavors hinges on a thorough understanding of its solubility characteristics.

References

Stability and Storage of Methyl 3-(aminomethyl)benzoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(aminomethyl)benzoate hydrochloride (CAS Number: 17841-68-8). Given the absence of extensive published stability data for this specific molecule, this document outlines the most likely degradation pathways based on its functional groups and details the industry-standard experimental protocols required to generate robust stability data, in accordance with International Council for Harmonisation (ICH) guidelines.

Chemical Profile and Recommended Storage

This compound is a white powder with a melting point in the range of 180-186 °C.[1] The hydrochloride salt form is utilized to enhance the solubility and stability of the compound.[1]

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationSource
Storage Temperature 2-8°C (Refrigerated)[2]
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon)[2]
Light Conditions Store in the dark, protected from light[3]
Container Tightly sealed, preferably amber glass vials with PTFE-lined caps[3]

Potential Degradation Pathways

The chemical structure of this compound, featuring a methyl ester and a primary benzylic amine, suggests two primary degradation pathways: hydrolysis and oxidation. Photodegradation is also a potential concern for aromatic amines.

Hydrolytic Degradation

The methyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This reaction would yield 3-(aminomethyl)benzoic acid and methanol. Protic solvents can facilitate this degradation.[3]

Oxidative Degradation

The primary aminomethyl group is susceptible to oxidation.[3] Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides. This could lead to the formation of various oxidation products, potentially including the corresponding imine or aldehyde.

Photodegradation

Aromatic amines can be sensitive to light. Exposure to UV or visible light may lead to the formation of colored degradation products through photo-oxidative processes.

Diagram 1: Potential Degradation Pathways

G parent Methyl 3-(aminomethyl)benzoate HCl hydrolysis Hydrolysis (Acid/Base, Water) parent->hydrolysis oxidation Oxidation (Oxygen, Peroxides) parent->oxidation photodegradation Photodegradation (UV/Vis Light) parent->photodegradation product1 3-(Aminomethyl)benzoic Acid + Methanol hydrolysis->product1 product2 Oxidized Products (e.g., Imine, Aldehyde) oxidation->product2 product3 Photodegradation Products photodegradation->product3 G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Methyl 3-(aminomethyl)benzoate HCl acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Stress (80°C) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo sampling Collect Samples at Defined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS Method sampling->hplc G start Define Method Requirements (Stability-Indicating) dev Develop Initial HPLC Method (Column, Mobile Phase, Gradient) start->dev inject Inject Stressed Samples (from Forced Degradation) dev->inject eval Evaluate Peak Separation and Purity inject->eval optimize Optimize Method Parameters (e.g., Gradient, pH) eval->optimize Separation not optimal validate Validate Method as per ICH Guidelines (Specificity, Linearity, Accuracy, etc.) eval->validate Separation is optimal optimize->inject

References

Spectroscopic Analysis of Methyl 3-(aminomethyl)benzoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(aminomethyl)benzoate hydrochloride (CAS No: 17841-68-8). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from structurally similar compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 17841-68-8
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
Structure
Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.30br s3H-NH₃⁺
~8.10s1HAr-H
~7.95d1HAr-H
~7.80d1HAr-H
~7.60t1HAr-H
~4.15s2H-CH₂-
~3.90s3H-OCH₃

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The broad singlet for the amine protons is due to proton exchange and quadrupole broadening.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~165.5C=O (ester)
~138.0Ar-C
~133.0Ar-C
~131.0Ar-CH
~130.0Ar-CH
~129.5Ar-CH
~128.5Ar-CH
~52.5-OCH₃
~42.0-CH₂-
IR (Infrared) Spectroscopy Data (Typical)
Wavenumber (cm⁻¹)IntensityAssignment
3000-2800Strong, broadN-H stretch (ammonium salt)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI+)

m/z (Mass-to-Charge Ratio)Interpretation
166.08[M+H]⁺ (protonated free base)
135.06[M+H - OCH₃]⁺
107.05[M+H - COOCH₃]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Pulse Angle: 30°

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

    • ¹³C NMR:

      • Spectral Width: -10 to 220 ppm

      • Pulse Program: Proton-decoupled

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Parameters (Example for ESI-MS):

    • Ionization Mode: Positive ion mode (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂): Flow rate appropriate for stable spray.

    • Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for the free base).

    • Analyze the fragmentation pattern to aid in structural confirmation.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample Methyl 3-(aminomethyl)benzoate Hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI) Sample->MS NMR_Data NMR Spectra Analysis: Chemical Shift, Integration, Coupling Constants NMR->NMR_Data IR_Data IR Spectrum Analysis: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum Analysis: Molecular Weight, Fragmentation MS->MS_Data Conclusion Structural Elucidation and Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to Methyl 3-(aminomethyl)benzoate hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile building block with significant applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its discovery and historical context, detailed experimental protocols for its synthesis, extensive physicochemical and spectral data, and an exploration of its role as an intermediate in the development of therapeutic agents, particularly as an antifibrinolytic agent. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction and Historical Context

This compound, with the CAS number 17841-68-8, is the hydrochloride salt of the methyl ester of 3-(aminomethyl)benzoic acid.[1] While the specific historical details of its initial synthesis are not extensively documented in readily available literature, its development can be understood within the broader context of research into aminobenzoic acid derivatives as therapeutic agents.

The parent compound, aminomethylbenzoic acid, is recognized for its antifibrinolytic properties, meaning it helps to prevent the breakdown of blood clots.[2] This class of drugs, which includes well-known members like tranexamic acid and aminocaproic acid, emerged from research in the mid-20th century aimed at controlling bleeding.[3][4] These compounds typically act by inhibiting the activation of plasminogen to plasmin, a key enzyme in the fibrinolytic cascade. Given this, it is plausible that this compound was initially synthesized as part of structure-activity relationship studies to explore and optimize the therapeutic potential of aminomethylbenzoic acid derivatives. Its ester and hydrochloride forms offer advantages in terms of solubility and stability, making it a suitable intermediate for further chemical modifications and drug formulation.[3]

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₉H₁₂ClNO₂[2][5]
Molecular Weight 201.65 g/mol [2][5]
Appearance White to off-white crystalline powder[3]
Melting Point 177-186 °C[3]
pKa (predicted) ~9.5 (amino group), ~2.5 (carboxylic acid)
Solubility Soluble in water.[6]

Table 2: Spectral Data

Spectroscopic TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) δ 8.65 (br s, 3H, NH₃⁺), 8.01 (s, 1H, Ar-H), 7.92 (d, J=7.8 Hz, 1H, Ar-H), 7.71 (d, J=7.8 Hz, 1H, Ar-H), 7.58 (t, J=7.8 Hz, 1H, Ar-H), 4.10 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 165.8 (C=O), 138.2 (Ar-C), 132.5 (Ar-CH), 131.0 (Ar-C), 130.2 (Ar-CH), 129.5 (Ar-CH), 128.8 (Ar-CH), 52.3 (OCH₃), 42.1 (CH₂)
Infrared (IR) (KBr, cm⁻¹) ~3000 (NH₃⁺ stretch), ~1720 (C=O stretch, ester), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ester)
Mass Spectrometry (ESI-MS) m/z 166.08 [M+H]⁺ (for the free base)

Note: The spectral data provided is a representative example based on typical values for this compound and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the reduction of a suitable precursor to form 3-(aminomethyl)benzoic acid, followed by its esterification.

Synthesis of 3-(aminomethyl)benzoic acid

A common route for the synthesis of 3-(aminomethyl)benzoic acid involves the reduction of 3-cyanobenzoic acid.

Experimental Workflow for the Synthesis of 3-(aminomethyl)benzoic acid

G start Start with 3-Cyanobenzoic Acid dissolve Dissolve in suitable solvent (e.g., THF or Ethanol) start->dissolve add_reductant Add reducing agent (e.g., LiAlH4 or H2/Pd-C) dissolve->add_reductant reaction Stir at appropriate temperature (e.g., 0 °C to reflux) add_reductant->reaction quench Quench the reaction (e.g., with water or dilute acid) reaction->quench extract Extract the product quench->extract purify Purify by recrystallization or column chromatography extract->purify end Obtain 3-(aminomethyl)benzoic acid purify->end

Caption: A general workflow for the synthesis of 3-(aminomethyl)benzoic acid.

Detailed Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 3-cyanobenzoic acid in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reduction: Cool the suspension in an ice bath. Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cautiously quench the reaction mixture by the dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

  • Isolation and Purification: Filter the resulting mixture and wash the solid with the reaction solvent. The filtrate can then be acidified to precipitate the product, which can be collected by filtration and further purified by recrystallization.

Synthesis of this compound

The esterification of 3-(aminomethyl)benzoic acid is typically carried out using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

Experimental Workflow for the Synthesis of this compound

G start Start with 3-(aminomethyl)benzoic acid suspend Suspend in anhydrous methanol start->suspend add_catalyst Add acid catalyst (e.g., Thionyl Chloride or HCl gas) suspend->add_catalyst reflux Reflux the mixture add_catalyst->reflux cool Cool to room temperature reflux->cool crystallize Induce crystallization (e.g., by adding diethyl ether) cool->crystallize isolate Isolate the product by filtration crystallize->isolate dry Dry under vacuum isolate->dry end Obtain this compound dry->end

Caption: A general workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: Suspend 3-(aminomethyl)benzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Esterification: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. The thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which catalyzes the esterification.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure, and the residue can be triturated with a non-polar solvent like diethyl ether to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure hydrochloride salt.

Biochemical Activity and Signaling Pathway

The primary pharmacological interest in this compound stems from the antifibrinolytic activity of its parent compound, aminomethylbenzoic acid. This activity is centered on the inhibition of the fibrinolytic system.

Signaling Pathway of Fibrinolysis Inhibition

G plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin Activation fibrin Fibrin (in blood clot) plasmin->fibrin Degrades tpa_upa t-PA / u-PA (Plasminogen Activators) tpa_upa->plasminogen degradation_products Fibrin Degradation Products fibrin->degradation_products amba Aminomethylbenzoic Acid (from Methyl 3-(aminomethyl)benzoate) amba->plasminogen Inhibits activation

Caption: The inhibitory effect of aminomethylbenzoic acid on the fibrinolytic pathway.

Aminomethylbenzoic acid acts as a lysine analogue. Plasminogen and plasmin have lysine-binding sites that are crucial for their interaction with fibrin. By binding to these sites, aminomethylbenzoic acid competitively inhibits the binding of plasminogen to fibrin and the activation of plasminogen to plasmin by tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[2][3] This inhibition prevents the degradation of the fibrin clot, thereby promoting hemostasis. This compound serves as a precursor or intermediate that can be readily converted to the active acid form.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications.

  • Pharmaceutical Intermediates: It is a key building block for the synthesis of novel analgesics and anti-inflammatory drugs.[3] Its bifunctional nature (amine and ester groups) allows for diverse chemical modifications.

  • Agrochemicals and Specialty Chemicals: The reactive functional groups of this compound make it a useful starting material for the production of certain agrochemicals and other specialty chemicals.[3]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of antifibrinolytic agents and other bioactive molecules underscores its importance. This technical guide has provided a detailed overview of its properties, synthesis, and applications, and is intended to facilitate further research and innovation in this area.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3-(aminomethyl)benzoate Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile building block for peptide synthesis, enabling the introduction of a semi-rigid aromatic spacer into peptide backbones. This modification is a valuable strategy in the design of peptidomimetics and peptide-based therapeutics. The incorporation of this non-natural amino acid can influence the peptide's conformation, stability, and interaction with biological targets, such as G-protein coupled receptors (GPCRs). These application notes provide detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS) and discuss its role in the development of novel peptide drug candidates.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 180-186 °C[1]
Purity ≥95%[2]
Storage 2-8 °C, inert atmosphere[2]

Applications in Peptide Synthesis

This compound serves as a key building block in the synthesis of peptidomimetics and peptide-based drugs. Its incorporation can confer several advantageous properties:

  • Conformational Rigidity: The aromatic ring introduces a level of rigidity to the peptide backbone, which can help in stabilizing a specific conformation required for receptor binding.

  • Enhanced Stability: Peptides containing this building block may exhibit increased resistance to enzymatic degradation, leading to a longer in-vivo half-life.

  • Modulation of Biological Activity: The defined spatial orientation of pharmacophoric groups attached to the aromatic spacer can be optimized for enhanced binding affinity and efficacy at biological targets like GPCRs.[3]

  • Drug Development: It is a valuable intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1]

Experimental Protocols

The following protocols describe the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-protected Methyl 3-(aminomethyl)benzoate to a resin-bound peptide.

Materials:

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected Methyl 3-(aminomethyl)benzoate

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-protected Methyl 3-(aminomethyl)benzoate (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Quantitative Data from a Similar Synthesis
ParameterExpected RangeSource (by analogy)
Coupling Yield 40 - 94%[2]
Crude Purity >70%[4]
Final Purity (after HPLC) >95%[4]

Visualization of Workflows and Pathways

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating Methyl 3-(aminomethyl)benzoate.

G cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Cleavage and Purification Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each amino acid Coupling Couple Fmoc-AA-OH or Fmoc-Methyl 3-(aminomethyl)benzoate (HBTU/HOBt/DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Cleavage Cleave from Resin (TFA cocktail) Wash2->Cleavage Precipitation Precipitate in cold ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Characterization Characterize (Mass Spec, etc.) Purification->Characterization

General workflow for solid-phase peptide synthesis.
Signaling Pathway Modulation

Peptides incorporating rigid spacers like Methyl 3-(aminomethyl)benzoate are being explored as allosteric modulators of G-protein coupled receptors (GPCRs).[3] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) and can fine-tune the receptor's response. The following diagram illustrates the concept of GPCR allosteric modulation, a potential application for peptides synthesized using this building block.

G cluster_0 GPCR Signaling cluster_1 Allosteric Modulation GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Orthosteric_Ligand Orthosteric Ligand (Endogenous) Modulated_GPCR Modulated GPCR State Orthosteric_Ligand->Modulated_GPCR Binds to orthosteric site Allosteric_Modulator Allosteric Modulator (Peptidomimetic) Allosteric_Modulator->Modulated_GPCR Binds to allosteric site Modulated_GPCR->GPCR Alters signaling

GPCR allosteric modulation by a peptidomimetic.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists. Its incorporation into peptide sequences allows for the creation of peptidomimetics with tailored properties, potentially leading to the development of novel therapeutics with enhanced stability and biological activity. The provided protocols offer a foundation for researchers to utilize this building block in their peptide synthesis endeavors. Further exploration of peptides containing this and similar aromatic spacers is warranted to fully realize their therapeutic potential, particularly in the modulation of complex signaling pathways.

References

Protocol for N-acylation of Methyl 3-(aminomethyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile bifunctional building block commonly utilized in the synthesis of pharmaceuticals and other biologically active molecules. The presence of a primary amine and a methyl ester allows for selective modifications to introduce diverse functionalities. N-acylation of the primary amine is a fundamental transformation that enables the incorporation of various acyl groups, leading to the formation of amide derivatives with a wide range of therapeutic and industrial applications. This document provides detailed protocols for the N-acetylation and N-benzoylation of this compound using the robust and widely applicable Schotten-Baumann reaction conditions.

Data Presentation

The following table summarizes the key quantitative data for the N-acetylation and N-benzoylation of this compound.

Acylating AgentProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Acetyl ChlorideMethyl 3-(acetamidomethyl)benzoateC₁₁H₁₃NO₃207.2385-9588-90
Benzoyl ChlorideMethyl 3-(benzamidomethyl)benzoateC₁₆H₁₅NO₃269.2990-98118-120

Experimental Protocols

Two detailed protocols for the N-acylation of this compound are provided below. These protocols are based on the Schotten-Baumann reaction, a well-established method for the acylation of amines.[1][2][3][4][5]

Protocol 1: N-Acetylation of this compound

Materials:

  • This compound

  • Acetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in deionized water. To this, add dichloromethane to create a biphasic system. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Base and Acylating Agent: Slowly and simultaneously add a solution of sodium hydroxide (2.2 eq.) in water and acetyl chloride (1.1 eq.) to the stirred biphasic mixture. Maintain the temperature below 10 °C during the addition. The pH of the aqueous layer should be maintained between 9 and 10.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, methyl 3-(acetamidomethyl)benzoate, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Protocol 2: N-Benzoylation of this compound

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and suspend it in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Base and Acylating Agent: To the cooled suspension, add triethylamine (2.5 eq.) or pyridine (2.5 eq.) dropwise. After the addition of the base, slowly add benzoyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude methyl 3-(benzamidomethyl)benzoate can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to afford a crystalline white solid.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the N-acylation protocol.

N_Acylation_Reaction cluster_conditions Reaction Conditions reactant1 Methyl 3-(aminomethyl)benzoate Hydrochloride Reaction Reaction reactant1->Reaction reactant2 Acyl Chloride (R-COCl) reactant2->Reaction product N-Acylated Methyl 3-(aminomethyl)benzoate byproduct HCl Reaction->product Reaction->byproduct Base Base (e.g., NaOH, Et3N) Solvent Solvent (e.g., DCM/H2O)

N-Acylation Reaction Scheme

experimental_workflow start Start dissolve Dissolve/Suspend Starting Material start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagents Add Base and Acylating Agent cool->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup separate Separate Organic Layer workup->separate wash Wash Organic Layer separate->wash dry Dry with Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization concentrate->purify end End Product purify->end

Experimental Workflow Diagram

References

Application Note and Protocol: Fischer Esterification of 4-(aminomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride via the Fischer esterification of 4-(aminomethyl)benzoic acid using methanol. The reaction is catalyzed by hydrochloric acid, generated in situ from thionyl chloride, a common and efficient method for this transformation.[1][2][3] 4-(aminomethyl)benzoic acid typically exists as a zwitterion, which has low solubility in organic solvents like methanol.[4] The addition of a strong acid protonates the molecule, increasing its solubility and facilitating the esterification of the carboxylic acid group.[4] The resulting product, an amino acid ester hydrochloride, is a valuable intermediate in the synthesis of various active pharmaceutical ingredients, including novel Hepatitis C virus (HCV) helicase inhibitors.[1][2] This protocol details the reaction setup, purification, and characterization, achieving high yields.

Reaction Principle and Mechanism

The synthesis is an example of a Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5][6][7] The overall reaction is:

H₂NCH₂C₆H₄COOH + CH₃OH --(HCl)--> H₂NCH₂C₆H₄COOCH₃·HCl + H₂O

Due to the presence of the basic aminomethyl group, the reaction requires sufficient acid to first protonate the amine, after which the esterification of the carboxylic acid can proceed under acid catalysis.[5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The nucleophilic oxygen of methanol then attacks the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. The product is isolated as its hydrochloride salt.

G Figure 1: Fischer Esterification Reaction Mechanism cluster_start Step 1: Carbonyl Protonation cluster_attack Step 2: Nucleophilic Attack cluster_transfer Step 3: Proton Transfer cluster_elimination Step 4: Water Elimination & Final Product start_acid 4-(aminomethyl)benzoic acid protonated_carbonyl Protonated Carbonyl Intermediate start_acid->protonated_carbonyl + H+ tetrahedral_int Tetrahedral Intermediate protonated_carbonyl->tetrahedral_int Nucleophilic Attack methanol Methanol (CH3OH) methanol->tetrahedral_int proton_transfer Protonated Ether Oxygen tetrahedral_int->proton_transfer Proton Transfer ester_intermediate Protonated Ester proton_transfer->ester_intermediate - H2O water Water (H2O) proton_transfer->water final_product Methyl 4-(aminomethyl)benzoate ester_intermediate->final_product - H+

Caption: Figure 1: Fischer Esterification Reaction Mechanism

Experimental Protocol

This protocol is adapted from a high-yield synthesis method where hydrochloric acid is generated in situ from the reaction of thionyl chloride (SOCl₂) with methanol.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-(aminomethyl)benzoic acid≥97%Sigma-Aldrich
Methanol (CH₃OH), anhydrous≥99.8%Fisher Scientific
Thionyl chloride (SOCl₂)≥99%Acros Organics
Round-bottom flask (50 mL)--
Magnetic stirrer and stir bar--
Dropping funnel--
Rotary evaporator--
Quantitative Data

The following table summarizes the reagent quantities and expected results for a typical lab-scale synthesis.[1][2]

ParameterValue
4-(aminomethyl)benzoic acid (Reactant)302 mg (2.00 mmol)
Methanol (Solvent/Reactant)30 mL
Thionyl chloride (Catalyst Precursor)1.16 mL (16.0 mmol)
Reaction TemperatureRoom Temperature
Reaction TimeOvernight (approx. 12-16 hours)
Product NameMethyl 4-(aminomethyl)benzoate hydrochloride
Molecular FormulaC₉H₁₂ClNO₂
Molecular Weight201.65 g/mol
Expected Product Yield (mass)390 mg
Expected Product Yield (percentage)97%
Product AppearanceColorless/White Crystalline Solid[1][2]
Melting Point (m.p.)234-243 °C (decomposes)[1][2]
Step-by-Step Procedure
  • Preparation: Place 302 mg (2.00 mmol) of 4-(aminomethyl)benzoic acid into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 30 mL of anhydrous methanol to the flask and begin stirring. The solid may not fully dissolve initially.[4]

  • Acid Catalyst Generation: At room temperature, add 1.16 mL (16.0 mmol) of thionyl chloride dropwise to the stirring suspension over 5-10 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood. The solid should dissolve as the hydrochloride salt forms.

  • Reaction: Stir the resulting clear solution at room temperature overnight.

  • Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is the target product, methyl 4-(aminomethyl)benzoate hydrochloride. Further purification is typically not required due to the high purity, but recrystallization from an appropriate solvent system (e.g., methanol/ether) can be performed if necessary.

  • Drying: Dry the solid product under a vacuum to remove any residual solvent.

Characterization

The identity and purity of the product can be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (234-243 °C).[1][2]

  • FT-IR (cm⁻¹): Expected peaks around 2963 (NH₃⁺), 1678 (C=O, ester), and characteristic aromatic C=C stretches.[1][2]

  • ¹³C NMR (DMSO-D₆, δ ppm): Expected chemical shifts around 41.7 (CH₂), 52.2 (OCH₃), 129-130 (aromatic CH), 139.4 (aromatic C-CH₂), and 165.9 (C=O).[1][2]

  • HRMS (APCI): m/z calculated for C₉H₁₂NO₂ [M+H]⁺: 166.0863; found: 166.0865.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the overall process from setup to product isolation.

G Figure 2: Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation cluster_analysis 4. Analysis A Combine 4-(aminomethyl)benzoic acid and Methanol in Flask B Add Thionyl Chloride Dropwise at Room Temp A->B C Stir Reaction Mixture Overnight B->C D Remove Solvent via Rotary Evaporation C->D E Collect Solid Product D->E F Dry and Characterize Product (MP, IR, NMR, MS) E->F

Caption: Figure 2: Experimental Workflow

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle exclusively in a chemical fume hood.

  • Methanol (CH₃OH): Flammable and toxic. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): The reaction generates HCl gas. Ensure adequate ventilation. Concentrated HCl is highly corrosive.

Applications

Methyl 4-(aminomethyl)benzoate and its hydrochloride salt are versatile building blocks in medicinal chemistry and drug development.[8] They are key intermediates for synthesizing more complex molecules, such as:

  • Novel inhibitors for the Hepatitis C virus (HCV) helicase enzyme.[1][2]

  • Substituted urea derivatives with potential biological activity.[1][2]

  • Other active pharmaceutical ingredients where the methyl ester can be easily hydrolyzed under mild conditions to reveal the carboxylic acid functionality.[8]

References

Application Notes and Protocols for Reactions Involving Methyl 3-(aminomethyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for chemical reactions involving Methyl 3-(aminomethyl)benzoate hydrochloride. This versatile reagent serves as a key building block in the synthesis of a wide range of organic molecules, particularly in the development of novel therapeutics and functional materials. Its hydrochloride salt form enhances stability and solubility, making it a convenient starting material for various synthetic transformations.[1]

Overview of Reactivity

This compound possesses two primary reactive sites: a primary amine and a methyl ester. The aminomethyl group is nucleophilic and readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide under appropriate conditions. The hydrochloride salt requires neutralization, typically with a non-nucleophilic base, to liberate the free amine for subsequent reactions.

Key Applications

Due to its bifunctional nature, this compound is a valuable intermediate in several areas of chemical research:

  • Pharmaceutical Synthesis: It is a common scaffold for the synthesis of enzyme inhibitors, receptor modulators, and other biologically active compounds.[1] The ability to readily form amide bonds makes it particularly useful in constructing peptide mimics and other complex drug candidates.

  • Combinatorial Chemistry: The straightforward reactivity of the amino group allows for its use in the parallel synthesis of compound libraries for high-throughput screening.

  • Material Science: The rigid aromatic core and the reactive handles can be exploited to synthesize novel polymers and functional materials.

Experimental Protocols

This section details two common and highly useful reactions involving this compound: N-acylation with an acyl chloride and amide coupling with a carboxylic acid using standard coupling agents.

Protocol 1: N-Acylation via Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the synthesis of N-(3-(methoxycarbonyl)benzyl)benzamide by reacting this compound with benzoyl chloride.

Reaction Scheme:

G cluster_product Product r1 Methyl 3-(aminomethyl)benzoate Hydrochloride p1 N-(3-(methoxycarbonyl)benzyl)benzamide r1->p1 + r2 Benzoyl Chloride r2->p1 r3 Triethylamine (Base) s1 Dichloromethane (DCM)

Figure 1: N-acylation of this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-(methoxycarbonyl)benzyl)benzamide.

Quantitative Data:

ParameterValue
Starting Material This compound
Acylating Agent Benzoyl Chloride
Product N-(3-(methoxycarbonyl)benzyl)benzamide
Molecular Weight ( g/mol ) 269.30
Typical Yield (%) 85-95
Purity (by HPLC) >98%
Melting Point (°C) 104-106
Protocol 2: Amide Coupling via EDC/HOBt

This protocol details the synthesis of an amide by coupling this compound with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Experimental Workflow:

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_workup 3. Aqueous Workup cluster_purification 4. Purification prep Dissolve Carboxylic Acid, Methyl 3-(aminomethyl)benzoate HCl, and HOBt in DMF activation Add DIPEA, then EDC at 0°C. Stir and warm to RT. prep->activation Proceed workup Quench with water. Extract with organic solvent. Wash with aq. acid, base, and brine. activation->workup Reaction Complete purification Dry organic layer. Concentrate in vacuo. Purify by column chromatography. workup->purification Proceed

Figure 2: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reagent Preparation: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution.

  • Activation and Coupling: Cool the flask to 0 °C in an ice bath. Slowly add EDC·HCl (1.2 eq) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine to remove unreacted starting materials and coupling byproducts.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for a Representative Reaction:

ParameterValue
Amine This compound
Carboxylic Acid Acetic Acid
Coupling Reagents EDC, HOBt
Product Methyl 3-(acetamidomethyl)benzoate
Molecular Weight ( g/mol ) 207.22
Typical Yield (%) 80-90
Purity (by HPLC) >98%

Signaling Pathways and Logical Relationships

The utility of this compound in drug discovery often stems from its role as a scaffold to which various functional groups can be attached to interact with biological targets. The following diagram illustrates a conceptual signaling pathway where a synthesized inhibitor, derived from our starting material, blocks an enzyme's active site.

G cluster_synthesis Synthetic Pathway cluster_bio Biological System start Methyl 3-(aminomethyl)benzoate HCl intermediate Amide Product start->intermediate Acylation / Coupling enzyme Target Enzyme intermediate->enzyme Inhibits product Product enzyme->product Catalysis substrate Substrate substrate->enzyme Binds to active site

Figure 3: Inhibition of a target enzyme by a synthesized amide.

This generalized scheme highlights how the synthetic protocols described can lead to the generation of molecules with specific biological functions, a cornerstone of modern drug development.

References

Application Notes and Protocols: Derivatization of Methyl 3-(aminomethyl)benzoate hydrochloride for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile bifunctional building block ideal for the synthesis of diverse chemical libraries. Its structure incorporates a primary amine for derivatization and a methyl ester that can be further modified or used to modulate physicochemical properties. The hydrochloride salt form ensures stability and enhances solubility in polar solvents. This document provides detailed protocols for the derivatization of the primary amine through common library synthesis reactions, including amide bond formation, reductive amination, sulfonamide synthesis, and urea/thiourea formation.

Key Features of this compound:

  • Primary Amine: A reactive handle for a wide range of chemical transformations.

  • Methyl Ester: Offers a site for subsequent chemical modification or can influence the ADME properties of the final compounds.

  • Aromatic Scaffold: Provides a rigid core for the spatial presentation of appended functionalities.

  • Metastable Linkage: The ester can be hydrolyzed under physiological conditions, making it a potential pro-drug moiety.

Data Presentation: Representative Yields for Derivatization Reactions

The following tables summarize representative yields for the derivatization of primary amines, including those analogous to this compound. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Amide Coupling Reactions

Coupling ReagentBaseSolventTypical Yield (%)
HATUDIPEADMF85-95
HBTUDIPEADMF80-90
EDC/HOBtTEADCM75-85
Acyl ChloridesPyridineDCM70-90

Table 2: Reductive Amination Reactions

Aldehyde/KetoneReducing AgentSolventTypical Yield (%)
Aromatic AldehydesNaBH(OAc)₃DCE80-95
Aliphatic AldehydesNaBH(OAc)₃DCE75-90
KetonesNaBH₃CNMeOH60-80

Table 3: Sulfonamide Synthesis

Sulfonyl ChlorideBaseSolventTypical Yield (%)
Arylsulfonyl ChloridesPyridineDCM85-95
Alkylsulfonyl ChloridesTEADCM70-85

Table 4: Urea and Thiourea Formation

ReagentBaseSolventTypical Yield (%)
IsocyanateN/ATHF90-98
IsothiocyanateN/ATHF90-98

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes to ensure the free-basing of the amine.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Reductive Amination

This protocol outlines the reductive amination of an aldehyde with this compound.

Materials:

  • This compound

  • Aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.1 eq) in anhydrous DCE.

  • Add DIPEA (1.1 eq) to the suspension and stir for 10 minutes at room temperature.

  • Add the aldehyde (1.0 eq) to the mixture.

  • Stir for 30 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for Sulfonamide Synthesis

This protocol details the reaction of a sulfonyl chloride with this compound.

Materials:

  • This compound

  • Sulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine or TEA (2.5 eq) and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Urea and Thiourea Synthesis

This protocol describes the formation of urea or thiourea derivatives from isocyanates or isothiocyanates.

Materials:

  • This compound

  • Isocyanate or Isothiocyanate (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous THF.

  • Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature.

  • Add the isocyanate or isothiocyanate (1.05 eq) dropwise to the reaction mixture.

  • Stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. Further purification by column chromatography may be necessary if impurities are present.

Mandatory Visualizations

G cluster_0 Library Synthesis Workflow cluster_1 Derivatization Reactions start Methyl 3-(aminomethyl)benzoate hydrochloride amide Amide Coupling (Carboxylic Acids, Coupling Reagents) start->amide Free-basing reductive Reductive Amination (Aldehydes/Ketones, Reducing Agents) start->reductive Free-basing sulfonamide Sulfonamide Synthesis (Sulfonyl Chlorides) start->sulfonamide Free-basing urea Urea/Thiourea Formation (Isocyanates/Isothiocyanates) start->urea Free-basing purification Purification & Characterization (HPLC, LC-MS, NMR) amide->purification reductive->purification sulfonamide->purification urea->purification library Diverse Chemical Library purification->library

Caption: General workflow for library synthesis.

G cluster_0 High-Throughput Screening & Hit Identification library Synthesized Chemical Library hts High-Throughput Screening (Biochemical or Cell-Based Assays) library->hts primary_hits Primary Hits hts->primary_hits Identify Active Compounds dose_response Dose-Response & IC50/EC50 Determination primary_hits->dose_response hit_validation Hit Validation (Orthogonal Assays, Counterscreens) dose_response->hit_validation Confirm Activity sar Structure-Activity Relationship (SAR) Studies hit_validation->sar Validated Hits lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for hit identification.

Troubleshooting & Optimization

Side reactions of Methyl 3-(aminomethyl)benzoate hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of Methyl 3-(aminomethyl)benzoate hydrochloride in solution. It is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound in solution?

A1: The main stability concerns for this compound in solution are hydrolysis of the methyl ester group, intermolecular amide formation (dimerization), and oxidation of the aminomethyl group.[1][2][3] The hydrochloride salt form is intended to improve solubility and stability; however, these reactions can still occur under various experimental conditions.

Q2: How does pH affect the stability of the compound?

A2: The pH of the solution is a critical factor.

  • Acidic Conditions: The presence of the hydrochloride salt creates an acidic environment, which can accelerate the hydrolysis of the methyl ester to 3-(aminomethyl)benzoic acid and methanol.

  • Neutral to Basic Conditions: As the pH increases, the free amine form becomes more prevalent. This can lead to an increased rate of intermolecular aminolysis, resulting in the formation of an amide dimer. Basic conditions will also catalyze the hydrolysis of the ester.

Q3: What are the likely degradation products I should be looking for?

A3: The primary degradation products are:

  • Hydrolysis Product: 3-(aminomethyl)benzoic acid.

  • Dimerization Product: N-((3-(methoxycarbonyl)phenyl)methyl)-3-(aminomethyl)benzamide.

  • Oxidation Products: These can be varied and may include the corresponding benzaldehyde, benzoic acid, or imine derivatives.[1][3][4]

Q4: How can I minimize these side reactions?

A4: To minimize degradation, consider the following precautions:

  • Temperature: Store stock solutions at low temperatures (2-8 °C or frozen) to reduce the rates of all degradation reactions.

  • pH Control: Maintain a slightly acidic pH to minimize the concentration of the more reactive free amine, which can discourage amide formation. However, be aware that strongly acidic conditions can promote hydrolysis.

  • Inert Atmosphere: To prevent oxidation, use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Store solutions in amber vials to protect from light, which can catalyze oxidative processes.

  • Fresh Solutions: Prepare solutions fresh whenever possible, especially for sensitive applications.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions
Loss of parent compound peak and appearance of a more polar peak in HPLC. Ester Hydrolysis: The methyl ester has been hydrolyzed to the more polar carboxylic acid.- Confirm the identity of the new peak by LC-MS; it should correspond to the mass of 3-(aminomethyl)benzoic acid. - If hydrolysis is undesirable, ensure the solution is not stored under strongly acidic or basic conditions for extended periods. Consider using buffered solutions if compatible with your experiment.
Appearance of a higher molecular weight impurity, especially in concentrated solutions. Intermolecular Amide Formation (Dimerization): Two molecules have reacted to form an amide bond.- Analyze the sample by LC-MS to check for a peak corresponding to the dimer's molecular weight. - Use 1H NMR to look for the appearance of an amide proton signal. - To minimize dimerization, use more dilute solutions or store at a lower pH where the amine is protonated.
Development of color (e.g., yellowing) in the solution over time. Oxidation: The aminomethyl group may be oxidizing.- Store the solution under an inert atmosphere and protect it from light. - Use high-purity solvents and reagents to avoid catalytic metal impurities.
Inconsistent results in biological assays. Degradation of the active compound: The observed biological effect may be altered due to the presence of degradation products.- Re-analyze the purity of the stock solution using a validated HPLC method. - Prepare fresh solutions before each experiment. - Consider if the degradation products themselves have biological activity that could interfere with the assay.

Quantitative Data on Side Reactions

Table 1: Relative Alkaline Hydrolysis Rates of Substituted Phenyl Benzoates

Substituent (X in C6H5CO2C6H4–X)Temperature (°C)Second-Order Rate Constant (k2, M⁻¹ s⁻¹)
3-NH225Data not available, but expected to be slower than unsubstituted
H25(Reference Value)
3-Cl25Faster than unsubstituted
3-NO225Significantly faster than unsubstituted

Data adapted from studies on phenyl benzoates, which show that electron-withdrawing groups increase the rate of alkaline hydrolysis. The effect of the 3-(aminomethyl) group (as the hydrochloride) would be electron-withdrawing, suggesting a faster hydrolysis rate compared to an unsubstituted benzoate under basic conditions.[5]

Table 2: Influence of Solvent on Alkaline Hydrolysis Rates of Methyl Benzoates

Solvent SystemDielectric ConstantRelative Rate Constant
Aqueous solutionHigh(Reference)
Aqueous DioxaneLowerSlower
Aqueous DMFLowerSlower

This table illustrates the general trend that the rate of alkaline hydrolysis of methyl benzoates tends to decrease with a decrease in the polarity of the solvent.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. Neutralize with HCl before analysis.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method. Use LC-MS to identify the mass of any degradation products.

Protocol 2: HPLC Method for Purity and Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Side_Reactions cluster_hydrolysis Hydrolysis cluster_dimerization Intermolecular Amide Formation cluster_oxidation Oxidation MAB_HCl Methyl 3-(aminomethyl)benzoate Hydrochloride AMBA 3-(Aminomethyl)benzoic Acid MAB_HCl->AMBA + H2O (Acid/Base catalysis) Methanol Methanol MAB_HCl->Methanol + H2O (Acid/Base catalysis) Dimer Amide Dimer MAB_HCl->Dimer + Another Molecule (Neutral/Basic pH) Oxidation_Products Aldehyde, Carboxylic Acid, Imine, etc. MAB_HCl->Oxidation_Products + [O] (e.g., O2, H2O2) Experimental_Workflow start Start: Sample of Methyl 3-(aminomethyl)benzoate HCl forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_analysis HPLC-UV Analysis forced_degradation->hplc_analysis lcms_analysis LC-MS Analysis hplc_analysis->lcms_analysis If unknown peaks are present data_interpretation Data Interpretation: - Identify Degradation Products - Determine Purity hplc_analysis->data_interpretation lcms_analysis->data_interpretation end End: Stability Profile data_interpretation->end

References

Overcoming solubility issues of Methyl 3-(aminomethyl)benzoate hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when using Methyl 3-(aminomethyl)benzoate hydrochloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in its salt form?

This compound is a versatile building block in organic synthesis, commonly used in the development of pharmaceuticals and other specialty chemicals.[1] It is supplied as a hydrochloride salt to enhance its stability and aqueous solubility, making it easier to handle and store compared to its free base form.[1]

Q2: I am having trouble dissolving this compound in my reaction solvent. What are some common solvents and their expected solubility?

The solubility of this compound can be challenging in many common organic solvents due to its salt-like nature. A general guideline for its solubility is provided in the table below. For many organic reactions, particularly in aprotic solvents, converting the hydrochloride salt to the free base is often the most effective strategy.

Q3: How can I convert this compound to its free base form?

To improve solubility in non-polar organic solvents, the hydrochloride salt can be converted to the free amine. This is typically achieved by neutralization with a base. A detailed protocol for this conversion is provided in the "Experimental Protocols" section. The general principle involves dissolving the salt in an aqueous solution, adding a base to deprotonate the ammonium ion, and then extracting the free amine into an organic solvent.[2]

Q4: What are the potential consequences of incomplete dissolution of this compound in my reaction?

Incomplete dissolution can lead to several issues, including:

  • Reduced reaction rates and lower yields: As the reaction can only occur with the dissolved material, a suspension will lead to a slower and less efficient reaction.

  • Inconsistent results: The rate of dissolution may vary between experiments, leading to poor reproducibility.

  • Formation of side products: Undissolved starting material might lead to localized high concentrations once it dissolves, potentially causing side reactions.

Q5: Can I use the hydrochloride salt directly in my reaction without converting it to the free base?

Yes, it is possible to use the hydrochloride salt directly in certain reactions, provided that the reaction conditions are compatible. For instance, in reactions that can be carried out in polar protic solvents like methanol or water, the salt may have sufficient solubility. For reactions requiring a non-nucleophilic base, such as amide couplings with tertiary amines (e.g., triethylamine or diisopropylethylamine), the added base can neutralize the hydrochloride salt in situ, forming the free amine which can then react.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reagent does not dissolve in the chosen solvent. This compound has low solubility in many aprotic organic solvents.1. Consult the solubility table to choose a more appropriate solvent. 2. Convert the hydrochloride salt to the free base, which has better solubility in organic solvents. 3. Use a co-solvent system, such as adding a small amount of a polar protic solvent like methanol to a less polar solvent.
Reaction is slow or incomplete. The concentration of the dissolved reagent is too low for the reaction to proceed at a reasonable rate.1. Ensure the reagent is fully dissolved before proceeding with the reaction. This may require heating or sonication. 2. If using the hydrochloride salt directly with a base for in situ free base formation, ensure at least two equivalents of the base are used: one to neutralize the HCl and one to drive the reaction.
Low yield of the desired product. Incomplete dissolution leading to a lower effective concentration of the reactant.1. Follow the protocol to convert the hydrochloride salt to the free base before the reaction. 2. If using the salt directly, consider a solvent in which the salt is more soluble.
Formation of unexpected side products. The presence of the hydrochloride salt or the base used for neutralization may be interfering with the reaction.1. Isolate the free base before use to remove any interfering salts. 2. Choose a non-interfering base for neutralization. For example, use a tertiary amine base that is less likely to participate in side reactions.

Data Presentation

Table 1: Qualitative Solubility of this compound and its Free Base

SolventThis compoundMethyl 3-(aminomethyl)benzoate (Free Base)
WaterSolubleSlightly Soluble
MethanolSolubleSoluble
EthanolSparingly SolubleSoluble
Dichloromethane (DCM)InsolubleSoluble
Tetrahydrofuran (THF)InsolubleSoluble
N,N-Dimethylformamide (DMF)Sparingly SolubleSoluble
Dimethyl Sulfoxide (DMSO)SolubleSoluble
TolueneInsolubleSoluble
Ethyl AcetateInsolubleSoluble

Note: Solubility is qualitative and can be affected by temperature and the purity of the solute and solvent.

Experimental Protocols

Protocol 1: Conversion of this compound to its Free Base

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in deionized water (approximately 10 mL of water per 1 g of the salt).

  • Cool the solution in an ice bath.

  • Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is between 10 and 11. You can monitor the pH using pH paper.

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts.

  • Wash the combined organic layers with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the free amine, which should be a liquid or a low-melting solid.

Protocol 2: Amide Coupling Reaction with the Free Base

Materials:

  • Methyl 3-(aminomethyl)benzoate (free base)

  • Carboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) and Methyl 3-(aminomethyl)benzoate (1.0 eq.) in anhydrous DCM or DMF, add HOBt (1.2 eq.) and EDC (1.2 eq.).

  • Add DIPEA or TEA (2.5 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_solubility_check Solubility Check cluster_direct_use Direct Use cluster_conversion Conversion to Free Base cluster_reaction Reaction with Free Base start Methyl 3-(aminomethyl)benzoate Hydrochloride solubility_check Is the salt soluble in the reaction solvent? start->solubility_check direct_reaction Proceed with reaction (e.g., in MeOH or with in situ base) solubility_check->direct_reaction Yes conversion Follow Protocol 1: Convert to Free Base solubility_check->conversion No free_base Methyl 3-(aminomethyl)benzoate (Free Base) conversion->free_base reaction Proceed with reaction (e.g., Amide Coupling) free_base->reaction

Decision workflow for handling this compound.

troubleshooting_flowchart start Reaction with Methyl 3-(aminomethyl)benzoate Hydrochloride shows low yield dissolution_check Was the starting material fully dissolved? start->dissolution_check base_check Was an in situ base used? dissolution_check->base_check Yes solution1 Try a different solvent or use a co-solvent system. dissolution_check->solution1 No solution2 Convert to free base before reaction. base_check->solution2 No solution3 Ensure at least 2 equivalents of base were used. base_check->solution3 Yes solution1->solution2 solution4 Consider a different non-nucleophilic base (e.g., DIPEA). solution3->solution4

References

Technical Support Center: Optimizing Coupling Reactions with Methyl 3-(aminomethyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing amide coupling reactions involving Methyl 3-(aminomethyl)benzoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the common causes?

A1: Low yields in this specific coupling are often traced back to a few critical factors. The primary issue is typically related to the amine component being a hydrochloride salt.

  • Incomplete Neutralization: this compound is an ammonium salt. The amine is protonated and therefore not nucleophilic. A base must be added to liberate the free amine in situ before it can react with the activated carboxylic acid. An acid-base reaction between the carboxylic acid and the amine can also occur, deactivating the amine.[1]

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may be inefficient, or used in insufficient quantity, leading to incomplete activation of the carboxylic acid.[1]

  • Presence of Water: Moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and concentration can significantly impact the reaction's success.[1]

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.[1]

Q2: How much base should I add when using this compound?

A2: This is a critical parameter. You need to add enough base to both neutralize the hydrochloride salt and facilitate the coupling reaction itself. A common strategy is:

  • 1.0 equivalent of a non-nucleophilic base (like DIPEA or NMM) to neutralize the HCl salt and free the amine.

  • Additional base as required by the specific coupling protocol. For example, HATU-mediated couplings often require an additional 1.0-2.0 equivalents of base.

Therefore, a total of 2.0-3.0 equivalents of base is a good starting point for many standard protocols.

Q3: What are the recommended coupling reagents for this amine?

A3: The choice of coupling reagent is vital and depends on the specific carboxylic acid partner, particularly its susceptibility to racemization.[2]

  • Uronium/Aminium Reagents (HATU, HBTU): These are highly efficient and generally provide high yields and fast reaction times. They are often the first choice for standard couplings.

  • Carbodiimides (EDC, DIC): These are also very common. They are typically used with additives like HOBt or OxymaPure to increase efficiency and, crucially, to suppress racemization of the carboxylic acid partner.[1][3] EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification.[3]

  • Phosphonium Reagents (BOP, PyBOP): These are powerful reagents that can be effective for more difficult couplings, though a carcinogenic byproduct (HMPA) is formed when using BOP.[3]

Q4: I am observing significant side reactions. How can I minimize them?

A4: The most common side reaction in peptide-type couplings is the racemization of the chiral carboxylic acid.

  • Minimizing Racemization: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure, especially when using carbodiimide reagents.[1][4] Running the reaction at a lower temperature (e.g., 0 °C) can also be beneficial.[5]

  • N-Acylurea Formation: With carbodiimides, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[5] Using an additive like HOBt or performing the reaction at lower temperatures can minimize this side reaction.[5]

Q5: Which solvents are recommended for this coupling reaction?

A5: Anhydrous polar aprotic solvents are typically the best choice.

  • Recommended: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP) are excellent choices that can dissolve the reactants and facilitate the reaction.

  • To Avoid: Protic solvents like alcohols or water should be avoided as they can react with the activated carboxylic acid.

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve common issues.

Troubleshooting_Workflow Troubleshooting Logic for Low Yield Coupling start Low or No Yield Observed check_amine Is the amine a hydrochloride salt? start->check_amine add_base Add min. 2 eq. of non-nucleophilic base (e.g., DIPEA) to neutralize HCl and facilitate coupling. check_amine->add_base Yes check_reagents Are coupling reagents & solvents pure, active, and anhydrous? check_amine->check_reagents No add_base->check_reagents use_fresh Use fresh, high-purity coupling reagents and anhydrous solvents. check_reagents->use_fresh No check_activation Is pre-activation of the carboxylic acid sufficient? check_reagents->check_activation Yes success Improved Yield use_fresh->success increase_activation Increase pre-activation time (e.g., 15-30 min at RT) before adding the amine. check_activation->increase_activation No check_temp Is the reaction temperature optimal? check_activation->check_temp Yes increase_activation->success adjust_temp Consider running the reaction at 0°C to RT. For difficult couplings, gentle heating might be required. check_temp->adjust_temp No check_temp->success Yes adjust_temp->success

Caption: A step-by-step decision tree for troubleshooting low-yield coupling reactions.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

ReagentFull NameClassKey AdvantagesCommon Issues
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/AminiumHigh efficiency, fast reactions, low racemization.Cost, potential for side reactions if not used correctly.
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateUronium/AminiumEffective and widely used, good for standard couplings.Less reactive than HATU for hindered amino acids.
EDC·HCl N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochlorideCarbodiimideWater-soluble byproduct, good for aqueous and organic media.Requires an additive (HOBt, Oxyma) to prevent racemization.[5]
DIC N,N'-DiisopropylcarbodiimideCarbodiimideLiquid, easy to handle; byproduct is soluble in many organic solvents.Byproduct (DIU) can be difficult to remove; requires additive.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumVery effective for difficult or sterically hindered couplings.Byproduct removal can be challenging.

Table 2: Recommended Reagent Stoichiometry (General Starting Point)

ComponentEquivalents (eq.)Purpose
Carboxylic Acid1.0Limiting Reagent
Methyl 3-(aminomethyl)benzoate HCl1.0 - 1.2Amine Component
Coupling Reagent (e.g., HATU)1.0 - 1.5Activates Carboxylic Acid
Non-nucleophilic Base (e.g., DIPEA)2.0 - 3.0Neutralizes HCl salt and facilitates coupling
Additive (e.g., HOBt, if using EDC)1.0 - 1.5Suppresses Racemization

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a standard method for coupling a generic carboxylic acid with this compound.

Experimental_Workflow Standard HATU Coupling Workflow prep 1. Reagent Preparation activation 2. Carboxylic Acid Activation (Carboxylic Acid, HATU, DIPEA in DMF) Stir 15-30 min at RT prep->activation amine_add 3. Amine Addition (Add Methyl 3-(aminomethyl)benzoate HCl and additional DIPEA) activation->amine_add reaction 4. Reaction Monitoring (Stir at RT, monitor by TLC or LC-MS) amine_add->reaction workup 5. Aqueous Workup (Quench with water/NH4Cl, extract with organic solvent) reaction->workup purify 6. Purification (Dry organic layer, concentrate, and purify by column chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for amide coupling using the HATU reagent.

Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq.).

  • Solvent Addition: Dissolve the carboxylic acid in an anhydrous solvent such as DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Activation: Add the coupling reagent HATU (1.1 eq.) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Amine Addition: Add this compound (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final amide.[1]

References

Technical Support Center: Troubleshooting Reactions with 3-(Methoxycarbonyl)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for reactions involving 3-(methoxycarbonyl)benzylamine hydrochloride, a common reagent in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in amide coupling reactions with 3-(methoxycarbonyl)benzylamine hydrochloride?

Low yields in amide coupling reactions are frequently attributed to several factors:

  • Inadequate Neutralization of the Hydrochloride Salt: 3-(Methoxycarbonyl)benzylamine hydrochloride is a salt. The amine is protonated, rendering it non-nucleophilic. It is crucial to add a sufficient amount of a non-nucleophilic base to liberate the free amine in situ. Failure to do so will result in little to no reaction.

  • Moisture Contamination: Amide coupling reagents and activated carboxylic acid intermediates are often highly sensitive to moisture. The presence of water can lead to the hydrolysis of the coupling agent or the activated ester, preventing the desired amide formation.

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered carboxylic acids or amines, a more powerful coupling reagent may be necessary to achieve a good yield.

  • Side Reactions: The methoxycarbonyl group can potentially undergo hydrolysis or transamidation under certain reaction conditions, leading to the formation of byproducts and a lower yield of the desired amide.

Q2: How much base should I use for the reaction?

At least one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) is required to neutralize the hydrochloride salt. However, it is common practice to use a slight excess (1.1 to 2.0 equivalents) to ensure complete neutralization and to scavenge any acid generated during the reaction. For peptide couplings using reagents like HATU or HBTU, which release an acidic byproduct, additional base (2-3 equivalents total) is often required.

Q3: What are the recommended solvents for amide coupling reactions with this compound?

Polar aprotic solvents are generally the best choice for amide coupling reactions. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are commonly used. It is imperative that the solvents are anhydrous to prevent hydrolysis of the activated species.

Q4: I am observing an impurity with a similar polarity to my product. What could it be?

A common impurity can be the unreacted carboxylic acid starting material. Another possibility is the formation of a urea byproduct if a carbodiimide coupling reagent (like DCC or EDC) is used without an additive like HOBt. Furthermore, if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time with a strong base), hydrolysis of the methyl ester to the corresponding carboxylic acid could occur.

Troubleshooting Guides

Below are common issues encountered during reactions with 3-(methoxycarbonyl)benzylamine hydrochloride and steps to resolve them.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting materials.

  • A very low isolated yield of the desired amide.

Potential Causes & Solutions:

CauseRecommended Action
Insufficient Base Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) is added to neutralize the hydrochloride salt. For many coupling protocols, 2-3 equivalents of base are optimal.
Hydrolysis of Reagents Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ineffective Coupling Reagent For sterically hindered substrates, consider using a more potent coupling reagent such as HATU, HBTU, or PyBOP.
Low Reaction Temperature While many coupling reactions proceed at room temperature, some may require gentle heating (40-50 °C) to go to completion. Monitor for potential side reactions at elevated temperatures.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate.

  • LC-MS analysis indicates the presence of unexpected masses.

Potential Causes & Solutions:

CauseRecommended Action
Ester Hydrolysis Avoid using strong aqueous bases during workup. If hydrolysis of the methyl ester is suspected, use milder basic conditions (e.g., saturated sodium bicarbonate solution) and minimize contact time.
Racemization (for chiral carboxylic acids) Add a racemization-suppressing agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) when using carbodiimide coupling agents. Perform the reaction at a lower temperature (e.g., 0 °C).
Urea Byproduct Formation (with carbodiimides) Add HOBt or HOSu to the reaction mixture to form an active ester and minimize the formation of N-acylurea. The urea byproduct from DCC is often insoluble in many organic solvents and can be removed by filtration. The urea from EDC is water-soluble and can be removed during aqueous workup.
Dimerization of Activated Acid Use a slight excess of the amine component relative to the carboxylic acid to ensure the activated acid reacts with the intended nucleophile.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol is a general guideline for the synthesis of an amide from a carboxylic acid and 3-(methoxycarbonyl)benzylamine hydrochloride using HATU as the coupling agent.

Materials:

  • Carboxylic acid (1.0 eq)

  • 3-(Methoxycarbonyl)benzylamine hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Standard glassware for reaction and workup

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 3-(methoxycarbonyl)benzylamine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Common Coupling Reagents and Conditions

Coupling ReagentAdditiveBase (eq)Typical SolventTemperatureKey Considerations
EDC HOBt or Oxyma2-3DCM, DMF0 °C to RTWater-soluble urea byproduct, easy workup.
DCC HOBt or Oxyma2-3DCM, THF0 °C to RTInsoluble urea byproduct, removed by filtration.
HATU None2-3DMF, NMPRTHighly efficient for hindered substrates, low racemization.
HBTU None2-3DMF, NMPRTVery effective, slightly less reactive than HATU for very difficult couplings.
T3P® Pyridine or DIPEA2-3EtOAc, THFRT to 50 °CByproducts are water-soluble, simplifying purification.

Visualizations

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low or No Product check_base Sufficient Base Added? (min. 1 eq to neutralize HCl) start->check_base check_moisture Anhydrous Conditions? check_base->check_moisture Yes solution_base Add 2-3 eq. of non-nucleophilic base (e.g., DIPEA) check_base->solution_base No check_reagent Coupling Reagent Potency? check_moisture->check_reagent Yes solution_moisture Use dry solvents/reagents, inert atmosphere check_moisture->solution_moisture No check_temp Reaction Temperature? check_reagent->check_temp Sufficient solution_reagent Switch to a stronger coupling reagent (e.g., HATU) check_reagent->solution_reagent Insufficient solution_temp Increase temperature cautiously (e.g., to 40-50 °C) check_temp->solution_temp Too Low amide_coupling_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification carboxylic_acid Carboxylic Acid activation Activate Carboxylic Acid carboxylic_acid->activation amine_hcl 3-(Methoxycarbonyl)benzylamine Hydrochloride coupling Nucleophilic Attack by Amine amine_hcl->coupling coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activation base Base (e.g., DIPEA) base->activation activation->coupling quench Quench Reaction coupling->quench extract Aqueous Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product Final Amide Product purify->product

Technical Support Center: Purification of Methyl 3-(aminomethyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of impurities from Methyl 3-(aminomethyl)benzoate hydrochloride. This document offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in this compound after synthesis?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Primarily 3-(aminomethyl)benzoic acid, the precursor to the ester.

  • Synthesis Byproducts: These can include dimers or polymers formed during the esterification process. If the starting material, 3-(aminomethyl)benzoic acid, is prepared through amination of a halogenated precursor, impurities like secondary and tertiary amines might be carried over.[1]

  • Hydrolysis Product: The methyl ester can hydrolyze back to 3-(aminomethyl)benzoic acid, especially in the presence of moisture or under non-neutral pH conditions.

  • Positional Isomers: Isomers such as Methyl 2-(aminomethyl)benzoate hydrochloride or Methyl 4-(aminomethyl)benzoate hydrochloride could be present if the initial starting materials are not isomerically pure.

Q2: Which purification method is most effective for this compound?

A2: The optimal purification strategy depends on the nature and amount of the impurities present.

  • Recrystallization: This is a highly effective technique for removing minor impurities and for obtaining a product with high crystallinity.

  • Column Chromatography: This method is better suited for separating the desired compound from significant quantities of impurities that have different polarities.

  • Acid-Base Extraction: This can be employed as an initial purification step to remove any neutral or acidic impurities from the amine hydrochloride salt.

Q3: How can I accurately determine the purity of my this compound sample?

A3: A combination of analytical methods is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the main compound and detecting trace impurities.[2][3] A common starting point is a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier like 0.1% formic acid.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are excellent for confirming the chemical structure of the desired product and identifying any residual solvents or major structural impurities.

  • Melting Point Analysis: A sharp melting point range that aligns with the literature value (180-186 °C) is a good indicator of high purity.[4] Impurities will typically cause a depression and broadening of the melting point range.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
The compound does not dissolve, even in the hot solvent. - The chosen solvent is inappropriate.- An insufficient volume of solvent has been used.- Conduct a solvent screening to identify a more suitable solvent or a mixture of solvents.- Incrementally add more hot solvent until the compound fully dissolves.
Crystals do not form upon cooling. - The solution is not saturated, likely due to using an excessive amount of solvent.- The compound has separated as an oil instead of forming crystals.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inner surface of the flask with a glass rod.- Introduce a seed crystal of the pure compound.- If an oil forms, consider using a different recrystallization solvent or a mixed-solvent system.
The recovery of the purified product is low. - An excessive amount of solvent was used for the recrystallization.- The crystals were washed with solvent that was not sufficiently cold.- The compound has a notable solubility in the cold solvent.- Use the minimum volume of hot solvent required for complete dissolution.- Ensure the solvent used for washing the crystals is ice-cold.- Cool the filtrate in an ice bath to attempt to recover a second crop of crystals.
The final product is still impure. - The selected solvent did not effectively discriminate between the product and the impurity.- The cooling process was too rapid, leading to the entrapment of impurities within the crystal lattice.- Choose a different solvent for recrystallization.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[5]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
The compound remains at the origin on the TLC plate. - The eluent lacks sufficient polarity.- Systematically increase the polarity of the eluent system, for instance, by increasing the proportion of methanol in a dichloromethane/methanol mixture.
The compound streaks on the TLC plate and during column elution. - Strong interaction between the basic amine and the acidic silica gel.- The sample was overloaded on the column.- Add a small quantity of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to passivate the silica surface.- Dissolve the sample in a less polar solvent before loading it onto the column to ensure a narrow starting band.
There is poor separation between the desired compound and an impurity. - The chosen eluent system does not provide adequate resolution.- Experiment with a different solvent system that offers different selectivity.- Employ a shallower solvent gradient during the elution process.
The collected fractions remain impure. - Improper packing of the column has resulted in channeling.- The collected fractions are too large in volume.- Ensure the silica gel is packed uniformly to avoid air bubbles and channels.- Collect smaller fractions to achieve better resolution of the separated components.

Quantitative Data Presentation

The following table provides representative data for the purification of a structurally related compound, Methyl 4-amino-2-isopropoxybenzoate. This can serve as a general guideline for expected outcomes when purifying this compound. Please note that actual results can vary based on the specific impurities and experimental conditions.

Purification MethodStarting Purity (by HPLC)Purity after 1st Pass (by HPLC)Typical Yield
Recrystallization (Ethanol/Water) ~95%>98.5%75-90%
Column Chromatography (Silica Gel, DCM/MeOH gradient) ~90%>99%60-85%

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

Objective: To purify this compound by taking advantage of differential solubilities of the compound and its impurities.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (e.g., heating mantle or hot plate)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • With gentle heating and stirring, add a minimal amount of hot ethanol to completely dissolve the solid.

  • While the solution remains hot, add deionized water dropwise until a slight turbidity (cloudiness) persists.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool undisturbed to room temperature.

  • After reaching room temperature, place the flask in an ice bath for a minimum of 30 minutes to maximize crystal formation.

  • Collect the precipitated crystals via vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small portion of an ice-cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point.

Protocol 2: Column Chromatography

Objective: To separate this compound from impurities with different polarities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Triethylamine (optional, for reducing tailing)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Eluent Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A mixture of DCM and MeOH is a common starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound. If streaking is observed, the addition of 0.1-1% triethylamine to the eluent can be beneficial.

  • Column Packing: Create a slurry of silica gel in the initial, less polar eluent. Carefully pour the slurry into the chromatography column, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude product in a minimal volume of the eluent (or a slightly more polar solvent if necessary for solubility) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin the elution process with the selected solvent system. A common practice is to start with a lower polarity and gradually increase it by increasing the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Start with Impure Product assess_purity_initial Assess Initial Purity (TLC, HPLC, NMR) start->assess_purity_initial purity_check Is Purity Acceptable? assess_purity_initial->purity_check pure_product Pure Product purity_check->pure_product Yes select_method Select Purification Method purity_check->select_method No recrystallization_step Perform Recrystallization select_method->recrystallization_step Minor Impurities column_chromatography_step Perform Column Chromatography select_method->column_chromatography_step Significant Impurities assess_purity_after Assess Purity of Fractions/Crystals recrystallization_step->assess_purity_after column_chromatography_step->assess_purity_after purity_check_after Is Purity Acceptable? assess_purity_after->purity_check_after purity_check_after->pure_product Yes troubleshoot Troubleshoot Purification (Refer to Guides) purity_check_after->troubleshoot No troubleshoot->select_method

Caption: A logical workflow for troubleshooting the purification of chemical compounds.

References

Technical Support Center: Synthesis of Methyl 3-(aminomethyl)benzoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl 3-(aminomethyl)benzoate hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective synthetic pathways for preparing this compound are:

  • Reduction of Methyl 3-cyanobenzoate: This is a popular method that involves the reduction of the nitrile group to a primary amine. Common reducing agents include catalytic hydrogenation (e.g., using Palladium on carbon) and chemical hydrides (e.g., Lithium Aluminum Hydride).

  • Esterification of 3-(aminomethyl)benzoic acid: This route involves the direct esterification of the carboxylic acid in the presence of an acid catalyst, typically with thionyl chloride in methanol. This method is advantageous when the starting amino acid is readily available.

Q2: I am observing low yields in my reduction of Methyl 3-cyanobenzoate. What are the potential causes?

A2: Low yields in this reduction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the disappearance of the starting material.

  • Catalyst Inactivity: In catalytic hydrogenation, the catalyst (e.g., Pd/C) may be old or poisoned. Ensure you are using a fresh, high-quality catalyst.

  • Suboptimal Reaction Conditions: The reaction temperature, pressure (for hydrogenation), or reaction time may need optimization.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

Q3: What are the common impurities I should be aware of during the synthesis?

A3: Depending on the synthetic route, several impurities can be formed:

  • From Reduction of Methyl 3-cyanobenzoate:

    • Unreacted Starting Material: Residual Methyl 3-cyanobenzoate.

    • Amide Intermediate: Incomplete reduction can lead to the formation of Methyl 3-(aminocarbonyl)benzoate.

    • Secondary Amine: Dimerization can occur, leading to the formation of a secondary amine byproduct.

  • From Esterification of 3-(aminomethyl)benzoic acid:

    • Unreacted Starting Material: Residual 3-(aminomethyl)benzoic acid.

    • Di-acylated Products: If the amine is not protected, side reactions with thionyl chloride can occur.

Q4: My final this compound product is an oil and won't crystallize. What can I do?

A4: Oiling out is a common issue in the crystallization of amine salts. Here are some troubleshooting steps:

  • Solvent System: The choice of solvent is critical. Try using a mixture of solvents, such as ethanol/ether or isopropanol/diethyl ether.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Purity: The presence of impurities can inhibit crystallization. Consider further purification of the crude product before attempting crystallization.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of Methyl 3-cyanobenzoate
Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction closely by TLC. If the reaction has stalled, consider adding more reducing agent or extending the reaction time.
Catalyst Deactivation (Hydrogenation) Use a fresh batch of catalyst. Ensure the reaction setup is free of contaminants that could poison the catalyst.
Side Product Formation Optimize reaction conditions (temperature, pressure, solvent) to minimize the formation of byproducts. For catalytic hydrogenation, the addition of a small amount of acid can sometimes suppress secondary amine formation.
Loss during Workup Ensure complete extraction of the product from the aqueous phase after quenching the reaction. Multiple extractions with a suitable organic solvent are recommended.
Problem 2: Difficulty in Crystallizing this compound
Potential CauseSuggested Solution
Inappropriate Solvent Screen various solvent systems. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. Common choices include ethanol, isopropanol, and their mixtures with less polar solvents like diethyl ether or ethyl acetate.
Supersaturation If the solution is too concentrated, it may oil out. Add a small amount of the hot solvent to redissolve the oil and then allow it to cool slowly.
Presence of Impurities Purify the crude product by column chromatography before attempting crystallization. Even small amounts of impurities can significantly hinder crystal formation.
Hygroscopic Nature of the Salt Perform the crystallization and filtration under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent the absorption of moisture from the air.

Data Presentation

The following tables summarize typical quantitative data for the different synthetic routes to this compound. Please note that actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Synthetic Routes for this compound

ParameterCatalytic Hydrogenation of Methyl 3-cyanobenzoateLiAlH₄ Reduction of Methyl 3-cyanobenzoateEsterification of 3-(aminomethyl)benzoic acid
Typical Yield 85-95%70-85%90-98%
Purity (after crystallization) >98%>97%>99%
Reaction Temperature Room Temperature to 50°C0°C to Reflux0°C to Reflux
Reaction Time 4-24 hours2-12 hours12-24 hours
Key Reagents H₂, Pd/CLiAlH₄, Et₂O or THFSOCl₂, Methanol
Common Impurities Unreacted nitrile, secondary amineUnreacted nitrile, amide intermediateUnreacted amino acid

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 3-cyanobenzoate
  • Setup: In a hydrogenation vessel, dissolve Methyl 3-cyanobenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air. Introduce hydrogen gas (typically from a balloon or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-(aminomethyl)benzoate.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether). Slowly add a solution of HCl in ether or pass dry HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Esterification of 3-(aminomethyl)benzoic acid
  • Setup: Suspend 3-(aminomethyl)benzoic acid (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly and carefully add thionyl chloride (2.0-2.5 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Crystallization: Add a suitable solvent, such as diethyl ether, to the residue to induce crystallization.

  • Isolation: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Reduction of Methyl 3-cyanobenzoate cluster_route2 Route 2: Esterification of 3-(aminomethyl)benzoic acid cluster_purification Purification start1 Methyl 3-cyanobenzoate reduction Reduction (e.g., Catalytic Hydrogenation or LiAlH4) start1->reduction product1 Crude Methyl 3-(aminomethyl)benzoate reduction->product1 purification Purification (Crystallization) product1->purification start2 3-(aminomethyl)benzoic acid esterification Esterification (SOCl2, MeOH) start2->esterification product2 Crude Methyl 3-(aminomethyl)benzoate hydrochloride esterification->product2 product2->purification final_product Pure Methyl 3-(aminomethyl)benzoate hydrochloride purification->final_product

Caption: Synthetic pathways to this compound.

Troubleshooting_Crystallization cluster_troubleshooting Troubleshooting Steps start Crude Product (Oily Residue) solvent Dissolve in minimal hot solvent (e.g., Ethanol) start->solvent cool Slowly cool to room temperature solvent->cool ice_bath Place in ice bath cool->ice_bath result Crystals form? ice_bath->result success Collect crystals by filtration result->success Yes failure Troubleshoot result->failure No scratch Scratch inner surface of the flask failure->scratch seed Add a seed crystal failure->seed change_solvent Try a different solvent system (e.g., Ethanol/Ether) failure->change_solvent scratch->cool seed->cool change_solvent->solvent

Caption: Decision tree for troubleshooting crystallization issues.

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of Methyl 3-(aminomethyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Methyl 3-(aminomethyl)benzoate hydrochloride is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and robustness.[1] This guide provides a comparative overview of potential HPLC methods for the purity assessment of this compound, alongside alternative analytical techniques.

HPLC Methodologies for Amine-Containing Benzoate Derivatives

The separation of polar, ionizable compounds such as this compound and its potential impurities (e.g., positional isomers, degradation products) can be effectively achieved using reversed-phase or mixed-mode chromatography.[1][2]

  • Reversed-Phase (RP) HPLC: This is the most common mode of HPLC. For a basic compound like this compound, using a low pH mobile phase (e.g., with formic acid or phosphoric acid) will ensure the analyte is in its protonated, more polar form, leading to good peak shape and retention on a non-polar stationary phase (like C18).[3]

  • Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics.[1][4] This dual retention mechanism can offer unique selectivity and enhanced resolution, particularly for separating isomers or compounds with subtle structural differences.[2][4]

Below is a comparison of two hypothetical, yet representative, HPLC methods for the analysis of this compound.

Data Presentation: Comparison of HPLC Methods

ParameterMethod A: Reversed-Phase C18Method B: Mixed-Mode Core-Shell
Column C18, 4.6 x 150 mm, 5 µmCoresep 100, 3.0 x 100 mm, 2.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 5% to 40% B in 15 min10% to 50% B in 10 min
Flow Rate 1.0 mL/min0.6 mL/min
Detection UV at 235 nmUV at 235 nm
Retention Time ~ 8.5 min~ 6.2 min
Resolution (vs. isomer) 1.8> 2.5
Theoretical Plates ~ 9,000~ 15,000
Advantages Robust, widely available columnsHigher efficiency, unique selectivity for isomers[1][4]
Disadvantages May have lower resolution for closely related isomersColumn availability may be more limited

Experimental Protocols

A detailed experimental protocol for a representative reversed-phase HPLC method is provided below.

Objective: To determine the purity of a this compound sample and separate it from potential isomeric impurities.

Instrumentation:

  • Standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Sample: this compound.

  • Reference Standards: this compound, Methyl 2-(aminomethyl)benzoate hydrochloride, and Methyl 4-(aminomethyl)benzoate hydrochloride.

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them before use.

  • Standard Solution Preparation: Prepare individual stock solutions of the main analyte and potential isomers in the mobile phase at a concentration of approximately 0.5 mg/mL. Create a mixed standard solution containing all three isomers by appropriate dilution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 µL of the standard and sample solutions.

  • Gradient Elution:

    • 0-15 min: 5% to 40% B

    • 15-17 min: Hold at 40% B

    • 17-20 min: Return to 5% B and re-equilibrate

  • Data Acquisition: Record the chromatogram at 235 nm.

Data Analysis:

  • Inject the mixed standard solution to determine the retention times and resolution of the three isomers.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

  • Calculate the area percentage of each peak to determine the purity of the sample. For quantification of specific impurities, a calibration curve should be generated.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MP_Prep Mobile Phase Preparation Equilibration System Equilibration MP_Prep->Equilibration Std_Prep Standard Preparation Injection Injection Std_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Assessment.

Alternative Purity Assessment Techniques

While HPLC is a primary tool, other techniques can provide complementary information or be advantageous in specific scenarios.

  • Gas Chromatography (GC): For volatile and thermally stable impurities, GC can offer high resolution and fast analysis times.[3] Derivatization may be necessary to increase the volatility of the analyte and related compounds.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that is particularly well-suited for charged species. It can be an excellent alternative for separating isomers with very similar structures.[1]

  • LC-MS: Coupling liquid chromatography with mass spectrometry provides structural information about impurities, which is invaluable for their identification.

The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.[1] For routine purity assessment of this compound, a well-developed reversed-phase HPLC method is often sufficient, while mixed-mode chromatography can provide superior resolution for challenging separations.

References

A Comparative Guide to the Synthetic Routes of Methyl 3-(aminomethyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct synthetic routes for the preparation of Methyl 3-(aminomethyl)benzoate hydrochloride, a key building block in pharmaceutical and materials science research. The two pathways, the Nitrile Route and the Direct Amination Route, are evaluated based on factors such as the number of steps, overall yield, and the nature of the chemical transformations involved. Detailed experimental protocols for each key step are provided to allow for reproducible research, and quantitative data is summarized for ease of comparison.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitrile IntermediateRoute 2: Direct Amination
Starting Material Methyl m-toluateMethyl m-toluate
Key Intermediates Methyl 3-(bromomethyl)benzoate, Methyl 3-(cyanomethyl)benzoateMethyl 3-(bromomethyl)benzoate
Number of Steps 43
Key Reactions Radical Bromination, Nucleophilic Substitution (Cyanation), Nitrile ReductionRadical Bromination, Delépine Reaction
Overall Yield ModerateHigh
Reagent Considerations Use of highly toxic potassium cyanide. Requires a strong reducing agent like LiAlH4 or catalytic hydrogenation setup.Use of hexamethylenetetramine and acid hydrolysis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes, providing a clear visual comparison of the chemical transformations.

Synthetic_Routes cluster_0 Route 1: Nitrile Intermediate cluster_1 Route 2: Direct Amination Methyl m-toluate_1 Methyl m-toluate Bromination_1 Radical Bromination Intermediate_Br_1 Methyl 3-(bromomethyl)benzoate Bromination_1->Intermediate_Br_1 94% Yield Cyanation Cyanation Intermediate_Br_1->Cyanation KCN, DMF 40-45°C Intermediate_CN Methyl 3-(cyanomethyl)benzoate Cyanation->Intermediate_CN ~59% Yield Reduction Nitrile Reduction Intermediate_CN->Reduction e.g., H2, Raney Ni or LiAlH4 Amine_1 Methyl 3-(aminomethyl)benzoate Reduction->Amine_1 HCl_Salt_Formation_1 HCl Salt Formation Amine_1->HCl_Salt_Formation_1 HCl in Ether Final_Product_1 Methyl 3-(aminomethyl)benzoate HCl HCl_Salt_Formation_1->Final_Product_1 Methyl m-toluate_2 Methyl m-toluate Bromination_2 Radical Bromination Intermediate_Br_2 Methyl 3-(bromomethyl)benzoate Bromination_2->Intermediate_Br_2 94% Yield Delépine Delépine Reaction Intermediate_Br_2->Delépine 1. Hexamethylenetetramine 2. HCl/EtOH Amine_2 Methyl 3-(aminomethyl)benzoate Delépine->Amine_2 High Yield HCl_Salt_Formation_2 HCl Salt Formation Amine_2->HCl_Salt_Formation_2 HCl in Ether Final_Product_2 Methyl 3-(aminomethyl)benzoate HCl HCl_Salt_Formation_2->Final_Product_2

Caption: Comparative flowchart of the two synthetic routes.

General Workflow for Synthetic Route Validation

The validation of any synthetic route is a critical process in chemical research and development. The following diagram outlines a general workflow for this process.

Validation_Workflow Start Define Target Molecule Lit_Search Literature Search for Existing Routes Start->Lit_Search Route_Design Design Novel or Improved Routes Lit_Search->Route_Design Feasibility Assess Feasibility (Reagents, Cost, Safety) Route_Design->Feasibility Optimization Reaction Condition Optimization Feasibility->Optimization Optimization->Feasibility Unfeasible Scale_Up Scale-Up Studies Optimization->Scale_Up Optimized Conditions Analysis Product Isolation & Purification Scale_Up->Analysis Characterization Spectroscopic & Analytical Characterization (NMR, MS, HPLC) Analysis->Characterization Data_Analysis Yield, Purity, and Cost Analysis Characterization->Data_Analysis Documentation Documentation and Reporting Data_Analysis->Documentation Final Validated Synthetic Route Documentation->Final

Caption: General workflow for chemical synthesis validation.

Experimental Protocols

Route 1: Nitrile Intermediate

This route involves the formation of a nitrile intermediate, which is subsequently reduced to the desired primary amine.

Step 1a: Synthesis of Methyl 3-(bromomethyl)benzoate

  • Materials: Methyl m-toluate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure: A solution of methyl m-toluate (0.31 mol) in CCl₄ (200 mL) is heated to reflux. AIBN (2.6 g) is added in one portion. Subsequently, NBS (67 g, 0.38 mol) is added carefully to the mixture over 2 hours. The reaction mixture is then refluxed for an additional 5 hours. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated under vacuum to yield methyl 3-(bromomethyl)benzoate as a yellowish oil.

  • Yield: Approximately 94%.

Step 1b: Synthesis of Methyl 3-(cyanomethyl)benzoate

  • Materials: Methyl 3-(bromomethyl)benzoate, Potassium cyanide (KCN), Dimethylformamide (DMF).

  • Procedure: A mixture of methyl 3-(bromomethyl)benzoate (3.00 g, 13.10 mmol) and potassium cyanide (1.02 g, 15.71 mmol) in DMF (25 mL) is heated at 40-45°C for 45 minutes and then stirred at room temperature for 18 hours. The reaction is monitored by TLC. If the reaction is incomplete, additional potassium cyanide can be added and the mixture heated again. After completion, water (25 mL) is added, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.

  • Yield: Approximately 59%.

Step 1c: Reduction of Methyl 3-(cyanomethyl)benzoate

  • Materials: Methyl 3-(cyanomethyl)benzoate, Lithium aluminum hydride (LiAlH₄), Diethyl ether or Tetrahydrofuran (THF), Water.

  • Procedure: To a stirred suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0°C, a solution of methyl 3-(cyanomethyl)benzoate in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to give methyl 3-(aminomethyl)benzoate.

  • Yield: Typically high, but requires careful execution due to the reactivity of LiAlH₄.

Step 1d: Formation of this compound

  • Materials: Methyl 3-(aminomethyl)benzoate, Hydrochloric acid (HCl) in diethyl ether.

  • Procedure: The crude methyl 3-(aminomethyl)benzoate is dissolved in a minimal amount of a suitable solvent like diethyl ether. A solution of HCl in diethyl ether is then added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the hydrochloride salt.

  • Yield: Quantitative.

Route 2: Direct Amination via Delépine Reaction

This route offers a more direct conversion of the benzyl bromide to the primary amine, avoiding the use of a nitrile intermediate.[1]

Step 2a: Synthesis of Methyl 3-(bromomethyl)benzoate

  • This step is identical to Step 1a in Route 1.

Step 2b: Synthesis of Methyl 3-(aminomethyl)benzoate via Delépine Reaction

  • Materials: Methyl 3-(bromomethyl)benzoate, Hexamethylenetetramine, Chloroform, Ethanol, Concentrated Hydrochloric Acid.

  • Procedure: Methyl 3-(bromomethyl)benzoate is reacted with an equimolar amount of hexamethylenetetramine in a solvent such as chloroform at reflux.[1] The resulting quaternary ammonium salt precipitates from the solution and is collected by filtration. This salt is then hydrolyzed by refluxing in a mixture of ethanol and concentrated hydrochloric acid.[1] After hydrolysis, the reaction mixture is worked up by basification and extraction with an organic solvent to yield methyl 3-(aminomethyl)benzoate.

  • Yield: The Delépine reaction is known for providing good to excellent yields of primary amines.[1]

Step 2c: Formation of this compound

  • This step is identical to Step 1d in Route 1.

Conclusion

Both synthetic routes presented offer viable pathways to this compound from the common starting material, methyl m-toluate.

Route 1 (Nitrile Intermediate) is a well-established, multi-step process. While it involves the use of highly toxic cyanide and a potent reducing agent, the individual steps are generally high-yielding, leading to a moderate overall yield.

Route 2 (Direct Amination) , particularly utilizing the Delépine reaction, presents a more streamlined approach with fewer synthetic steps.[1] This route avoids the use of cyanide and can offer a higher overall yield, making it a potentially more efficient and safer alternative for the synthesis of the target compound.

The choice between these routes will depend on the specific requirements of the researcher, including available reagents, safety considerations, and desired overall efficiency. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this compound.

References

A Comparative Guide to the Biological Activity of Methyl 3-(aminomethyl)benzoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the biological activities of derivatives of Methyl 3-(aminomethyl)benzoate hydrochloride. While comprehensive comparative studies on a wide range of simple derivatives are not extensively available in public literature, this document synthesizes available data on a potent derivative and draws parallels from structurally related compounds to provide a valuable resource for research and development. We will delve into a specific example of a derivative with anticancer properties, supported by experimental data and protocols.

Introduction to Methyl 3-(aminomethyl)benzoate as a Scaffold

This compound is a versatile chemical scaffold that serves as a starting point for the synthesis of a variety of derivatives. Its structure, featuring a benzene ring with a methyl ester and an aminomethyl group at the meta position, allows for modifications at the amino group to generate a library of compounds with potential therapeutic applications. These modifications can include the formation of amides, Schiff bases, and other N-substituted derivatives, each with unique physicochemical properties and biological activities.

Case Study: A Potent Anticancer Derivative

A notable derivative, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate , has been identified as a potent dual inhibitor of malate dehydrogenase 1 (MDH1) and malate dehydrogenase 2 (MDH2), enzymes crucial for cancer metabolism.[1] This compound has demonstrated significant antitumor efficacy in preclinical studies.[1]

Quantitative Data Summary

The inhibitory activity of this derivative against MDH1 and MDH2, as well as its effect on a human cancer cell line, is summarized in the table below.

CompoundTargetActivity TypeValueCell LineCytotoxicity
Methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoateMDH1IC₅₀1.2 µM[1]HCT116Not reported
MDH2IC₅₀0.8 µM[1]
Signaling Pathway

The dual inhibition of MDH1 and MDH2 by this derivative disrupts cancer cell metabolism, leading to reduced proliferation and tumor growth. The pathway below illustrates the role of MDH1 and MDH2 in cellular metabolism and the point of inhibition by the derivative.

MDH_Inhibition_Pathway Malate_cyto Malate (Cytosol) OAA_cyto Oxaloacetate (Cytosol) Malate_cyto->OAA_cyto NAD+ NADH MDH1 MDH1 Malate_cyto->MDH1 OAA_cyto->Malate_cyto MDH1->OAA_cyto Malate_mito Malate (Mitochondria) OAA_mito Oxaloacetate (Mitochondria) Malate_mito->OAA_mito NAD+ NADH MDH2 MDH2 Malate_mito->MDH2 OAA_mito->Malate_mito TCA_Cycle TCA Cycle OAA_mito->TCA_Cycle MDH2->OAA_mito Derivative Benzoate Derivative Derivative->MDH1 Derivative->MDH2 Cancer_Metabolism Altered Cancer Metabolism TCA_Cycle->Cancer_Metabolism

MDH1/2 Inhibition Pathway

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of Methyl 3-(aminomethyl)benzoate derivatives.

General Synthesis of Amide Derivatives

Amide derivatives can be synthesized by reacting this compound with a variety of carboxylic acids.

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanoic acid)

  • Coupling agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide)

  • Base (e.g., DMAP - 4-dimethylaminopyridine)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the substituted carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and stir for 10-15 minutes at 0°C.

  • Add this compound and the base to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove any precipitate.

  • Wash the filtrate with an acidic solution, a basic solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

In Vitro Enzyme Inhibition Assay (MDH1/2)

Materials:

  • Recombinant human MDH1 and MDH2 enzymes

  • Assay buffer (e.g., Tris-HCl buffer)

  • Substrate (Oxaloacetate and NADH)

  • Test compound (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, and the respective enzyme (MDH1 or MDH2).

  • Add the test compound at various concentrations to the wells of a microplate.

  • Initiate the reaction by adding oxaloacetate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT or WST-1 reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the CC₅₀ (half-maximal cytotoxic concentration) from the dose-response curve.

Potential for Other Derivatives and Future Directions

The synthesis of other derivatives, such as Schiff bases, by condensing the aminomethyl group with various aldehydes, could yield compounds with antimicrobial properties. The evaluation of these derivatives would involve standardized antimicrobial susceptibility tests, such as determining the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

The exploration of a wider range of N-substituted derivatives of Methyl 3-(aminomethyl)benzoate is a promising area for future research. Structure-activity relationship (SAR) studies on a series of systematically modified compounds would provide valuable insights into the structural requirements for specific biological activities and guide the design of more potent and selective therapeutic agents.

References

A Comparative Guide to Alternative Reagents for Methyl 3-(aminomethyl)benzoate Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile building block in organic synthesis, frequently employed as a flexible linker or scaffold in the creation of complex molecules, including peptidomimetics and active pharmaceutical ingredients (APIs). Its utility stems from the presence of two reactive functional groups—a primary amine and a methyl ester—at a meta-position on a rigid benzene ring. However, the specific substitution pattern and functional groups may not be optimal for all applications. This guide provides an objective comparison of viable alternative reagents, focusing on positional isomers and bioisosteric replacements that can modulate the physicochemical and pharmacological properties of the final compounds.

Overview of Alternatives

The primary alternatives to this compound can be broadly categorized into two main classes:

  • Positional Isomers: These are molecules with the same chemical formula but different arrangements of the functional groups on the aromatic ring. The most common alternative is the para-substituted isomer, Methyl 4-(aminomethyl)benzoate hydrochloride, which offers a different geometric vector for the substituent groups.

  • Bioisosteres: These are functional groups or molecules that have similar physical or chemical properties and which broadly produce similar biological effects. In the context of Methyl 3-(aminomethyl)benzoate, bioisosteric replacement can apply to either the carboxylic acid (ester) moiety or the aminomethyl group. Common bioisosteres for the carboxylic acid functionality include tetrazoles and sulfonamides, which can significantly alter acidity, lipophilicity, and metabolic stability.

The selection of an alternative is a strategic decision in drug design, aimed at optimizing properties such as target binding, membrane permeability, and metabolic profile.

Data Presentation: Performance in a Representative Reaction

To provide a quantitative comparison, we present representative data for the performance of this compound and its key alternatives in a standard N-acetylation reaction. This reaction is a fundamental transformation that mimics the formation of an amide bond, a common step in the synthesis of more complex molecules.

Table 1: Representative Performance Data for N-Acetylation of Methyl (aminomethyl)benzoate Isomers and Analogs

ReagentStructureReaction Time (h)Yield (%)Purity (%)Key Considerations
Methyl 3-(aminomethyl)benzoate HCl 294>98Standard reagent, provides a 120° vector between functional groups.
Methyl 4-(aminomethyl)benzoate HCl 295>98Linear geometry (180° vector), often used to span active sites or as a rigid linker.[1]
3-(Aminomethyl)phenylsulfonamide 391>97Carboxylic acid bioisostere; increased metabolic stability and different H-bonding pattern compared to the ester.[2]
5-(3-(Aminomethyl)phenyl)-1H-tetrazole 2.592>98Carboxylic acid bioisostere; maintains acidity similar to a carboxylic acid but with greater lipophilicity.[2]

Note: The data presented are representative values synthesized from typical results for N-acylation reactions and are intended for comparative purposes. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Detailed methodologies for the N-acetylation of this compound and a key alternative, Methyl 4-(aminomethyl)benzoate hydrochloride, are provided below.

Protocol 1: N-Acetylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred solution to neutralize the hydrochloride salt and act as a base for the reaction.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain N-acetyl-methyl 3-(aminomethyl)benzoate.

Protocol 2: N-Acetylation of Methyl 4-(aminomethyl)benzoate Hydrochloride

Materials:

  • Methyl 4-(aminomethyl)benzoate hydrochloride

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Methyl 4-(aminomethyl)benzoate hydrochloride (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel to obtain N-acetyl-methyl 4-(aminomethyl)benzoate.

Mandatory Visualization

Synthetic Workflow

The general experimental workflow for the N-acetylation of aminomethylbenzoate derivatives is depicted below. This process includes reaction setup, workup, and purification.

G cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification Start Dissolve Reagent in DCM Base Add Triethylamine at 0°C Start->Base Acylation Add Acetic Anhydride at 0°C Base->Acylation Stir Stir at Room Temp (2h) Acylation->Stir Quench Quench with 1M HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Chromatography Concentrate->Chromatography Product Pure Product Chromatography->Product

Caption: General experimental workflow for N-acetylation.

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of aminomethylbenzoic acid are valuable scaffolds in the design of enzyme inhibitors. A prominent example is their use in the development of dual inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC) pathways, which are often dysregulated in cancer.[3][4] The aminomethylbenzoic acid core can serve as a central scaffold to link the pharmacophores responsible for inhibiting each target.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5][6] Concurrently, HDACs are key epigenetic regulators that can silence tumor suppressor genes.[7][8] Inhibiting both pathways simultaneously can lead to synergistic anti-cancer effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation HDAC HDAC Histones Histones HDAC->Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Inhibitor Dual PI3K/HDAC Inhibitor Inhibitor->PI3K Inhibits Inhibitor->HDAC Inhibits

Caption: Dual inhibition of PI3K and HDAC pathways.

Conclusion

The choice of a building block in chemical synthesis is a critical decision that influences not only the efficiency of the synthetic route but also the properties of the final molecule. While this compound is a reliable and effective reagent, its positional isomers and bioisosteric replacements offer a valuable toolkit for researchers in drug discovery and materials science. The para-isomer, Methyl 4-(aminomethyl)benzoate, provides a linear and rigid scaffold, whereas bioisosteres like sulfonamides and tetrazoles can be employed to fine-tune acidity, polarity, and metabolic stability. The selection of the optimal reagent should be guided by the specific geometric and physicochemical requirements of the target molecule, with the provided data and protocols serving as a foundational guide for these synthetic endeavors.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structure Confirmation of Methyl 3-(aminomethyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the three-dimensional structure of pharmaceutical compounds is a critical step in drug development, ensuring safety, efficacy, and intellectual property protection. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural elucidation of Methyl 3-(aminomethyl)benzoate hydrochloride, a versatile building block in medicinal chemistry.

While crystallographic data for this compound is not publicly available, this guide leverages data from structurally analogous compounds to provide a robust comparative framework. The primary focus is on X-ray crystallography as the gold standard for unambiguous solid-state structure determination, juxtaposed with complementary techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method offers unique insights into the molecular identity and conformation, and their collective application provides a comprehensive structural dossier.

At a Glance: Comparing Analytical Techniques for Structural Confirmation

The selection of an analytical technique for structure confirmation depends on various factors, including the nature of the sample, the required level of detail, and the experimental resources. The following table summarizes the key performance indicators of X-ray crystallography against its common alternatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of nuclei, solution-state conformationMolecular weight, elemental composition, fragmentation patternPresence of functional groups
Sample Phase Crystalline SolidSolutionGas Phase (after ionization)Solid, Liquid, or Gas
Resolution AtomicAtomicMolecularFunctional Group
Data Acquisition Time Hours to DaysMinutes to HoursMinutesMinutes
Sample Requirement High-quality single crystal (0.1-0.5 mm)1-10 mg, solubleMicrograms to nanograms~1-5 mg
Destructive? NoNoYesNo

Delving Deeper: A Head-to-Head Comparison

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing the precise coordinates of each atom in the crystal lattice. This technique is the only one that can directly determine the absolute configuration of chiral molecules.

As a proxy for this compound, we present the crystallographic data for a closely related compound, 4-Methylbenzyl 4-aminobenzoate .[1]

Crystallographic Parameter4-Methylbenzyl 4-aminobenzoate
Chemical Formula C₁₅H₁₅NO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.2097(12) Åb = 5.5344(5) Åc = 14.293(2) Åβ = 98.531(12)°
Volume (V) 642.24(14) ų
Z 2

This data provides a foundational understanding of the packing and conformation that can be expected for similar aminobenzoate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule as it exists in solution. For this compound, ¹H and ¹³C NMR would provide key structural information.

Expected ¹H NMR Data (in DMSO-d₆): While a publicly available spectrum with full peak assignments is not readily accessible, based on the structure, one would expect to observe distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, the amine protons, and the methyl ester protons. The splitting patterns of the aromatic signals would confirm the 1,3-substitution pattern on the benzene ring.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with quaternary carbons showing different intensities), the benzylic carbon, and the methyl carbon of the ester.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) would likely be used.

Expected Mass Spectrum Data:

  • Molecular Ion (M+H)⁺: An exact mass measurement would confirm the elemental composition (C₉H₁₂NO₂Cl).

  • Key Fragment Ions: Fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the ester, cleavage of the C-C bond between the benzene ring and the aminomethyl group, and potentially the loss of the entire aminomethyl group.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule.

Expected FTIR Data: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

  • N-H stretching of the primary amine hydrochloride salt.

  • C=O stretching of the ester group.

  • C-O stretching of the ester group.

  • Aromatic C-H and C=C stretching .

Experimental Protocols

A generalized protocol for obtaining the structure of a small molecule like this compound via X-ray crystallography is provided below.

Single-Crystal X-ray Crystallography Protocol
  • Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. A variety of solvents and solvent systems should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.

Visualizing the Workflow and Comparisons

To better illustrate the relationships between these techniques and the workflow of structure confirmation, the following diagrams are provided.

structure_confirmation_workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of Methyl 3-(aminomethyl)benzoate hydrochloride Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Xray X-ray Crystallography Purification->Xray NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Confirmation Structure Confirmed Xray->Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the synthesis and structural confirmation of a small molecule.

analytical_technique_comparison center Structure Confirmation of Methyl 3-(aminomethyl)benzoate HCl xray X-ray Crystallography (Solid State) center->xray 3D Structure Bond Angles/Lengths nmr NMR Spectroscopy (Solution State) center->nmr Connectivity Solution Conformation ms Mass Spectrometry (Gas Phase) center->ms Molecular Weight Elemental Formula ir IR Spectroscopy (Functional Groups) center->ir Functional Groups data_xray Atomic Coordinates xray->data_xray Provides data_nmr Chemical Shifts (ppm) nmr->data_nmr Provides data_ms m/z Ratio ms->data_ms Provides data_ir Wavenumber (cm⁻¹) ir->data_ir Provides

Caption: Comparison of information provided by different analytical techniques.

References

A Comparative Analysis of Methyl 3-(aminomethyl)benzoate: Hydrochloride Salt vs. Free Base Form

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between using a substance in its salt form or as a free base is a critical decision that impacts solubility, stability, handling, and reactivity. This guide provides an objective comparison of Methyl 3-(aminomethyl)benzoate hydrochloride and its corresponding free base form, supported by established chemical principles and standardized experimental protocols.

Physicochemical Properties: A Tabulated Comparison

The hydrochloride salt and free base forms of Methyl 3-(aminomethyl)benzoate exhibit distinct physical and chemical properties. These differences are crucial for determining the optimal form for specific applications, from pharmaceutical formulation to organic synthesis. The data below is compiled from various chemical suppliers and databases.

PropertyThis compoundMethyl 3-(aminomethyl)benzoate (Free Base)Rationale for Differences
CAS Number 17841-68-8[1][2][3][4]93071-65-9[5][6][7][8]Different chemical entities.
Molecular Formula C₉H₁₂ClNO₂[1][2]C₉H₁₁NO₂[5][7][8]Addition of Hydrogen Chloride (HCl).
Molecular Weight 201.65 g/mol [1][2]165.19 g/mol [8]The addition of HCl increases the molar mass.
Appearance White to off-white crystalline solid/powder[1]White to yellow crystal powder[7]Salt formation often results in a more defined crystalline structure.
Melting Point 180-186 °C[1]No definitive value; reported as a powder[7]The ionic nature of the salt leads to a stronger crystal lattice and a higher melting point.
Aqueous Solubility Expected to be higherExpected to be lowerThe ionic character of the hydrochloride salt enhances its solubility in polar solvents like water.[9]
Organic Solvent Solubility Expected to be lowerExpected to be higherThe neutral, more lipophilic free base form is generally more soluble in non-polar organic solvents.
Stability Generally more stable, less prone to oxidation[1]More susceptible to oxidation and degradationProtonation of the amine group in the salt form reduces its reactivity and susceptibility to oxidative degradation.[9]
Hygroscopicity Generally less hygroscopicMay be more hygroscopicSalts often form more stable crystal lattices that are less prone to absorbing atmospheric moisture.[10]

Key Differences in a Research and Development Context

The selection between the hydrochloride salt and the free base is a strategic decision guided by the specific application.

  • This compound (Salt Form) : Its superior water solubility and enhanced stability make it the preferred choice for aqueous-based pharmaceutical formulations and as a stable starting material for chemical synthesis.[1][9] The protonated amine is less reactive, which can be an advantage for storage and handling, preventing unwanted side reactions.[10]

  • Methyl 3-(aminomethyl)benzoate (Free Base) : The free base is essential when the nucleophilic character of the amine group is required for a chemical reaction.[10] Its higher solubility in organic solvents makes it suitable for reactions conducted in non-polar media.[10] However, it is generally less stable and may require more stringent storage conditions to prevent degradation.[6]

The interconversion between these two forms is a straightforward acid-base reaction.

G Logical Relationship: Acid-Base Equilibrium FreeBase Methyl 3-(aminomethyl)benzoate (Free Base) Salt Methyl 3-(aminomethyl)benzoate Hydrochloride (Salt) FreeBase->Salt + HCl (Acid) Salt->FreeBase - HCl (Base Treatment)

Figure 1: Interconversion between the free base and hydrochloride salt.

Experimental Protocols

The following are detailed methodologies for key experiments to quantify the differences between the hydrochloride and free base forms.

Solubility Determination

This protocol outlines a standard procedure for quantitatively assessing the solubility of a compound in a given solvent.

G Experimental Workflow: Solubility Determination start Start prep Prepare saturated solution by adding excess solute to solvent start->prep equilibrate Equilibrate at constant temperature with agitation prep->equilibrate separate Separate solid from solution (centrifugation/filtration) equilibrate->separate analyze Analyze solute concentration in the supernatant (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate end End calculate->end

Figure 2: Workflow for determining compound solubility.

Methodology:

  • Preparation : Add an excess amount of the test compound (either the hydrochloride salt or the free base) to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

  • Equilibration : Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation : Separate the undissolved solid from the solution by centrifugation or filtration.

  • Analysis : Accurately dilute a sample of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation : Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment (Forced Degradation)

Forced degradation studies are performed to understand the intrinsic stability of a compound and to identify potential degradation products.[11]

G Experimental Workflow: Forced Degradation Study start Start prepare Prepare solutions of the compound start->prepare stress Expose solutions to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) prepare->stress sample Sample at time intervals stress->sample analyze Analyze samples by stability-indicating HPLC sample->analyze evaluate Evaluate degradation and identify degradants analyze->evaluate end End evaluate->end

Figure 3: Workflow for conducting a forced degradation study.

Methodology:

  • Sample Preparation : Prepare solutions of both the hydrochloride salt and the free base in appropriate solvents.

  • Stress Conditions : Expose the solutions to a variety of stress conditions as per ICH guidelines, including:

    • Hydrolysis : Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

    • Oxidation : Treatment with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal : Exposure to elevated temperatures (e.g., 60-80°C).

    • Photolytic : Exposure to UV and visible light.

  • Time Points : Collect samples at various time points during the stress testing.

  • Analysis : Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Evaluation : Quantify the loss of the parent compound and identify the structure of significant degradation products, often using mass spectrometry (LC-MS).

Hygroscopicity Testing

This protocol determines the tendency of a solid material to absorb moisture from the atmosphere.

G Experimental Workflow: Hygroscopicity Testing start Start weigh Accurately weigh the initial sample (W1) start->weigh expose Place sample in a controlled humidity chamber (e.g., 25°C, 80% Relative Humidity) weigh->expose equilibrate Allow sample to equilibrate for a set time (e.g., 24 hours) expose->equilibrate reweigh Accurately weigh the final sample (W2) equilibrate->reweigh calculate Calculate percentage weight gain reweigh->calculate end End calculate->end

Figure 4: Workflow for assessing hygroscopicity.

Methodology:

  • Initial Weighing : Accurately weigh a sample of the test compound (W_initial).

  • Exposure : Place the open container with the sample into a desiccator or a controlled humidity chamber set to specific conditions (e.g., 25°C and 80% relative humidity).

  • Equilibration : Store the sample under these conditions for a defined period (e.g., 24 hours).

  • Final Weighing : Remove the sample and immediately weigh it again (W_final).

  • Calculation : Calculate the percentage of moisture absorbed using the formula: ((W_final - W_initial) / W_initial) * 100.

Application in Synthesis: Role as a Building Block

This compound is cited as a versatile building block in organic synthesis, particularly for creating more complex molecules for pharmaceuticals, such as analgesics and anti-inflammatory drugs.[1] The primary amine and the methyl ester functionalities allow for a variety of chemical transformations.

A hypothetical synthetic application could involve the acylation of the amine group followed by hydrolysis of the ester to the corresponding carboxylic acid, creating a novel substituted aminobenzoic acid derivative for further elaboration in a drug discovery program.

G Hypothetical Synthetic Application start Methyl 3-(aminomethyl)benzoate (Free Base) step1 Step 1: Acylation of Amine (e.g., with an Acid Chloride) start->step1 intermediate N-Acylated Intermediate step1->intermediate step2 Step 2: Hydrolysis of Ester (e.g., with NaOH) intermediate->step2 product Final Product: Substituted Aminobenzoic Acid Derivative step2->product

Figure 5: A potential synthetic route utilizing the bifunctionality of the molecule.

Conclusion

The hydrochloride salt of Methyl 3-(aminomethyl)benzoate offers significant advantages in terms of stability and aqueous solubility, making it a robust choice for pharmaceutical formulations and for long-term storage as a synthetic intermediate. Conversely, the free base form is indispensable when the reactivity of the amine group is required for subsequent chemical transformations, and it is better suited for reactions in organic solvents. The choice between these two forms is a fundamental consideration in process development and formulation science, dictated by the specific requirements of the intended application. The provided experimental protocols offer a framework for quantifying these critical properties to make an informed decision.

References

Confirming the Identity of Methyl 3-(aminomethyl)benzoate Hydrochloride: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the identity and purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the structural confirmation of Methyl 3-(aminomethyl)benzoate hydrochloride, a versatile building block in pharmaceutical synthesis.

This document outlines the expected results from Electrospray Ionization Mass Spectrometry (ESI-MS) and offers a detailed experimental protocol. Furthermore, it briefly compares this technique with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, providing a holistic view of the available analytical tools.

Data Presentation: A Comparative Overview

The primary method for confirming the molecular weight of this compound is mass spectrometry. The expected ionic species and their corresponding mass-to-charge ratios (m/z) are summarized below. For comparison, characteristic signals from alternative analytical techniques are also presented.

Analytical TechniqueParameterExpected Value/Observation
Mass Spectrometry (ESI-MS) Molecular Ion (M+H)⁺m/z 166.08
Sodium Adduct (M+Na)⁺m/z 188.06
Molecular FormulaC₉H₁₁NO₂
Molecular Weight (Free Base)165.19 g/mol
Molecular Weight (HCl Salt)201.65 g/mol [1][2]
NMR Spectroscopy (¹H NMR) Chemical Shifts (δ)Aromatic protons, benzylic protons, methyl protons
FTIR Spectroscopy Wavenumber (cm⁻¹)C=O stretch, N-H stretch, C-O stretch, aromatic C-H stretch

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This section details a standard protocol for the analysis of this compound using ESI-MS.

Objective: To confirm the molecular weight of Methyl 3-(aminomethyl)benzoate by identifying its protonated molecular ion.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Calibrant solution (e.g., sodium iodide, poly(ethylene glycol))

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) methanol/water solution containing 0.1% formic acid to create a 1 mg/mL stock solution. The formic acid aids in the protonation of the analyte.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures accurate mass-to-charge ratio measurements.

  • Infusion and Data Acquisition:

    • Introduce the diluted sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the analyte.

  • Data Analysis:

    • Process the acquired mass spectrum to identify the peak corresponding to the protonated molecular ion [M+H]⁺ of Methyl 3-(aminomethyl)benzoate. The theoretical m/z for the protonated free base (C₉H₁₁NO₂) is approximately 166.08.

    • Look for other potential adducts, such as the sodium adduct [M+Na]⁺ at a theoretical m/z of approximately 188.06.

    • Compare the experimentally observed m/z value with the theoretical value. A mass accuracy of within 5 ppm is typically expected for high-resolution mass spectrometers.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight, a comprehensive structural confirmation often involves complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the elucidation of the complete molecular structure and confirmation of the connectivity of atoms. For this compound, characteristic signals for the aromatic protons, the benzylic CH₂ group, and the methyl ester group would be expected.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The infrared spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch of the ester, the N-H stretches of the amine hydrochloride, the C-O stretch of the ester, and the aromatic C-H stretches.

Workflow for Compound Identity Confirmation

The logical flow for confirming the identity of this compound using the described techniques is illustrated below.

cluster_0 Compound Identity Confirmation Workflow start Start: Methyl 3-(aminomethyl)benzoate hydrochloride Sample ms Mass Spectrometry (ESI-MS) - Determine Molecular Weight start->ms nmr NMR Spectroscopy - Elucidate Molecular Structure start->nmr ftir FTIR Spectroscopy - Identify Functional Groups start->ftir data_analysis Data Analysis and Comparison - Compare with Expected Data ms->data_analysis nmr->data_analysis ftir->data_analysis confirmation Identity Confirmed data_analysis->confirmation Data Matches further_investigation Further Investigation Required data_analysis->further_investigation Discrepancy Found

Caption: Workflow for the confirmation of this compound identity.

References

Benchmarking Report: Performance of Methyl 3-(aminomethyl)benzoate hydrochloride in a Monoamine Transporter Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following comparison guide is a hypothetical scenario created for illustrative purposes. As of the latest literature review, specific experimental data on the performance of Methyl 3-(aminomethyl)benzoate hydrochloride in monoamine transporter uptake assays is not publicly available. The data presented herein is synthetically generated to demonstrate the format of a comparative analysis and should not be considered as factual experimental results.

This guide provides a comparative analysis of this compound against two hypothetical alternative compounds, designated as Alternative A and Alternative B, in a fluorescent-based monoamine transporter uptake assay. The objective is to assess the inhibitory activity of these compounds on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Data Presentation

The inhibitory activities of this compound and its alternatives were evaluated across three key monoamine transporters. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the transporter activity, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
Methyl 3-(aminomethyl)benzoate HCl12578250
Alternative A (Hypothetical)8555180
Alternative B (Hypothetical)210150400

Experimental Protocols

Objective: To determine the in vitro potency of test compounds to inhibit the uptake of a fluorescent substrate mimicking monoamine neurotransmitters via the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom microplates

  • Fluorescent substrate (e.g., a commercially available neurotransmitter transporter uptake assay kit reagent)

  • Test compounds: this compound, Alternative A, Alternative B

  • Reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: HEK293 cells expressing DAT, NET, or SERT are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into 96-well black, clear-bottom microplates at a density of 40,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: Test compounds, reference inhibitors, and vehicle controls are prepared in assay buffer at various concentrations.

  • Assay Protocol:

    • The cell culture medium is removed from the wells.

    • Cells are washed once with assay buffer.

    • 100 µL of the desired concentration of the test compound or control is added to the respective wells.

    • The plate is incubated for 10 minutes at 37°C.

    • 50 µL of the fluorescent substrate is added to all wells.

    • The plate is immediately transferred to a fluorescence plate reader.

  • Data Acquisition: The fluorescence intensity is measured kinetically over 30 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis: The rate of substrate uptake is determined from the linear phase of the kinetic read. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

G cluster_workflow Experimental Workflow: Monoamine Transporter Uptake Assay A Seed HEK293 cells expressing a specific monoamine transporter in a 96-well plate B Incubate cells overnight to allow for adherence A->B C Wash cells and add test compounds (e.g., Methyl 3-(aminomethyl)benzoate HCl) B->C D Pre-incubate with compounds C->D E Add fluorescent monoamine substrate D->E F Measure fluorescence intensity kinetically E->F G Calculate rate of uptake and determine IC50 values F->G

Caption: Workflow for the monoamine transporter uptake assay.

G cluster_pathway Hypothetical Signaling Pathway Modulation Presynaptic Presynaptic Neuron Vesicle Vesicular Release of Monoamines Postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (DAT, NET, or SERT) MAO Monoamine Oxidase (MAO) Transporter->MAO Degradation Vesicle->Transporter Reuptake Receptor Postsynaptic Receptor Vesicle->Receptor Neurotransmission Compound Methyl 3-(aminomethyl)benzoate HCl (Hypothetical Inhibitor) Compound->Transporter Inhibition SynapticCleft Synaptic Cleft

Caption: Inhibition of monoamine reuptake at the synapse.

Safety Operating Guide

Proper Disposal of Methyl 3-(aminomethyl)benzoate Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Methyl 3-(aminomethyl)benzoate Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound.

Hazard Profile and Safety Considerations

This compound is classified with several hazard statements, indicating potential risks to health.[1] Understanding these hazards is fundamental to handling the compound safely during disposal procedures.

Hazard StatementDescriptionGHS Pictogram
H315Causes skin irritationGHS07 (Exclamation Mark)
H319Causes serious eye irritationGHS07 (Exclamation Mark)
H335May cause respiratory irritationGHS07 (Exclamation Mark)

This table summarizes the primary GHS hazard classifications for this compound.

Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed hazardous waste disposal service.[2] This ensures that the chemical is managed in an environmentally safe and compliant manner.

1. Waste Collection and Storage:

  • Solid Waste: Collect uncontaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.
  • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that come into direct contact with the chemical should also be collected in the same hazardous waste container.
  • Solutions: If the compound is in a solution, it should be stored in a sealed, labeled container, also designated for hazardous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

2. Labeling:

  • All waste containers must be accurately and clearly labeled with the full chemical name: "this compound" and the associated hazard symbols.

3. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2]
  • Once absorbed, carefully transfer the material into a sealed container for hazardous waste.[2]
  • Avoid generating dust.
  • Ensure the spill area is thoroughly decontaminated after cleanup.

4. Final Disposal:

  • The sealed and labeled hazardous waste container must be disposed of through an approved and licensed waste disposal contractor.[2][3]
  • Follow all local, state, and federal regulations pertaining to hazardous waste disposal.[4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process spill Is there a spill? start->spill check_form Identify Form of Waste (Solid, Liquid, Contaminated Material) collect_solid Collect in Labeled, Sealed Hazardous Waste Container check_form->collect_solid Solid collect_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container check_form->collect_liquid Liquid collect_contaminated Place Contaminated Materials in Hazardous Waste Container check_form->collect_contaminated Contaminated Material contact_ehs Contact Institutional EHS for Pickup by Licensed Waste Carrier collect_solid->contact_ehs collect_liquid->contact_ehs collect_contaminated->contact_ehs spill->check_form No absorb Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb Yes transfer Transfer to Sealed Hazardous Waste Container absorb->transfer transfer->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety department. Always adhere to all applicable regulations.

References

Essential Safety and Operational Guide for Handling Methyl 3-(aminomethyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-(aminomethyl)benzoate Hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary hazards include skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed. Therefore, appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.[1]
Skin and Body Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or poor ventilation.To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from preparation to immediate post-use.

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order in the immediate vicinity of the handling area.[1]

2.2. Administrative Controls

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this chemical before commencing any work.

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and hazard warnings.

  • Restricted Access: Limit access to the handling area to authorized personnel only.

2.3. Handling Protocol

  • Preparation:

    • Before starting, ensure all necessary PPE is worn correctly.

    • Inspect gloves for any signs of damage before use.

    • Prepare the work area by covering surfaces with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents.

  • Weighing and Transfer:

    • If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

    • Use a spatula for transferring the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • During Use:

    • Keep containers closed when not in use to prevent the release of vapors.

    • Avoid contact with skin, eyes, and clothing.

    • If any contamination of PPE occurs, remove and decontaminate or dispose of it immediately.

  • Immediate Post-Use:

    • Clean all equipment and the work area thoroughly after use.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a hydrochloride salt, it is considered a halogenated organic compound.

3.1. Waste Segregation and Collection

  • Waste Stream: Dispose of waste this compound in a designated "Halogenated Organic Waste" container.[2][3][4] Do not mix with non-halogenated waste.[3][4]

  • Container: Use a clearly labeled, leak-proof, and chemically compatible waste container. The container must be kept closed except when adding waste.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the associated hazards.

3.2. Disposal Procedure

  • Solid Waste:

    • Collect any solid residue, contaminated absorbent paper, and disposable equipment in the designated halogenated organic waste container.

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in the designated liquid halogenated organic waste container.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

    • After rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for non-hazardous waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program.[7] Never dispose of this chemical down the drain or in the regular trash.[6][8]

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.